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Core Science & Biosynthesis

Foundational

1-Cycloheptyl-1H-imidazole: Physicochemical Profiling, Synthesis, and Pharmacological Applications

Executive Summary 1-Cycloheptyl-1H-imidazole is a specialized N-substituted heterocyclic compound characterized by a five-membered aromatic imidazole ring bonded to a seven-membered cycloalkane (cycloheptyl) ring. This s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Cycloheptyl-1H-imidazole is a specialized N-substituted heterocyclic compound characterized by a five-membered aromatic imidazole ring bonded to a seven-membered cycloalkane (cycloheptyl) ring. This structural motif is highly valued in medicinal chemistry and materials science. The imidazole moiety acts as a versatile pharmacophore, capable of hydrogen bonding and metal coordination, while the cycloheptyl group imparts significant lipophilicity and steric bulk, optimizing the molecule's interaction with hydrophobic biological pockets[1]. This technical guide details its physicochemical properties, synthetic methodologies, and mechanistic applications in drug development.

Physicochemical Profiling & Structural Identity

Accurate molecular characterization is the foundation of downstream assay development and synthetic scaling. The following table summarizes the core quantitative and structural data for 1-cycloheptyl-1H-imidazole[1].

PropertyValue
IUPAC Name 1-Cycloheptylimidazole
Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS Number 71614-57-8 (Also cited as 67768-61-0)
SMILES C1CCCC(CC1)N2C=CN=C2
InChI Key YEXVVXDMRKHBKQ-UHFFFAOYSA-N
Polar Surface Area (PSA) 17.82 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1 (N3 of the imidazole ring)
Rotatable Bonds 1 (C-N bond linking the rings)

Synthetic Methodologies: Design and Execution

The synthesis of 1-alkylimidazoles can be approached via two primary paradigms: the multicomponent Debus-Radziszewski condensation or the direct N-alkylation of an intact imidazole ring[2]. For 1-cycloheptyl-1H-imidazole, direct N-alkylation is often preferred in laboratory settings due to higher yields and simpler purification compared to the multicomponent route, which can suffer from side reactions when utilizing bulky primary amines[3].

Causality in Experimental Design: The direct alkylation relies on the deprotonation of 1H-imidazole (pKa ~14.5). Using a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF) generates the highly nucleophilic imidazolide anion. The subsequent addition of cycloheptyl bromide initiates an SN2 nucleophilic substitution. Because the seven-membered cycloheptyl ring is sterically hindered, elevated temperatures (80°C) are required to provide the activation energy necessary to achieve full conversion.

Step-by-Step Protocol: Direct N-Alkylation of 1H-Imidazole

  • Reagent Preparation: Charge a flame-dried round-bottom flask with 1H-imidazole (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) under an inert nitrogen atmosphere.

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of 0.5 M. Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation and formation of the imidazolide anion.

  • Electrophile Introduction: Add cycloheptyl bromide (1.1 eq) dropwise via a syringe to control the initial exothermic interaction.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80°C using an oil bath. Monitor the reaction via TLC or LC-MS until the starting imidazole is fully consumed (typically 12-16 hours).

  • Quenching and Extraction: Cool the mixture to room temperature. Quench with distilled water (3x the volume of DMF) to dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Washing (Critical Step): Wash the combined organic layers extensively with brine (5x). This is a self-validating step to ensure the complete removal of residual DMF, which preferentially partitions into the aqueous brine phase.

  • Drying and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (Eluent: Hexane/EtOAc gradient) to yield 1-cycloheptyl-1H-imidazole as a colorless to pale-yellow oil[1].

Synthesis A 1H-Imidazole + K2CO3 in Anhydrous DMF B Deprotonation (Imidazolide Anion Formation) A->B C Addition of Cycloheptyl Bromide (Thermal Activation: 80°C) B->C D SN2 Nucleophilic Substitution C->D E Aqueous Quench & EtOAc Extraction D->E F Silica Gel Purification (1-Cycloheptyl-1H-imidazole) E->F

Workflow for the N-alkylation synthesis of 1-cycloheptyl-1H-imidazole.

Pharmacological Relevance & Mechanistic Insights

The structural architecture of 1-cycloheptyl-1H-imidazole makes it a privileged scaffold in drug discovery, particularly for the modulation of metalloenzymes such as Cytochrome P450 (CYP450) and various heme oxygenases[1].

Mechanistic Causality:

  • Heme Coordination: The unsubstituted nitrogen (N3) of the imidazole ring possesses an sp²-hybridized lone pair of electrons. This lone pair acts as a strong Lewis base, coordinating directly with the electrophilic heme iron (Fe²⁺/Fe³⁺) located in the catalytic core of target enzymes. This coordination displaces the native diatomic oxygen or water ligand, effectively halting the enzyme's catalytic cycle.

  • Hydrophobic Anchoring: The inclusion of the seven-membered cycloheptyl ring is a deliberate design choice to enhance binding affinity. Unlike smaller alkyl chains (e.g., methyl or ethyl), the bulky cycloheptyl group occupies a larger volume within the lipophilic binding pockets adjacent to the heme active site. This maximizes van der Waals interactions and significantly increases the residence time of the inhibitor on the enzyme[2].

Mechanism Drug 1-Cycloheptyl-1H-imidazole Heme Target Enzyme (e.g., CYP450 Heme Iron) Drug->Heme N3 Lone Pair Coordination Hydrophobic Hydrophobic Binding Pocket Drug->Hydrophobic Cycloheptyl Ring Anchoring Inhibition Enzyme Inhibition (Metabolic Modulation) Heme->Inhibition Hydrophobic->Inhibition

Mechanistic interaction of 1-cycloheptyl-1H-imidazole with metalloenzymes.

Analytical Characterization Standards

To ensure the self-validating integrity of the synthesis, the final compound must be rigorously characterized against known standards:

  • LC-MS Analysis: Electrospray ionization (ESI+) should yield a prominent [M+H]⁺ pseudomolecular ion at m/z 165.25, confirming the exact molecular weight of 164.25 g/mol [1].

  • ¹H NMR Spectroscopy (CDCl₃): The aromatic protons of the imidazole ring will appear as distinct downfield signals. The highly deshielded H-2 proton (located between the two nitrogens) typically resonates around 7.5–7.7 ppm, while the H-4 and H-5 protons appear as doublets or a multiplet around 6.9–7.1 ppm. The methine proton (CH) of the cycloheptyl ring directly attached to the N1 nitrogen will be shifted downfield to approximately 4.0–4.2 ppm due to the electron-withdrawing nature of the heterocycle.

Conclusion

1-Cycloheptyl-1H-imidazole (C₁₀H₁₆N₂, MW: 164.25 g/mol ) is a structurally optimized building block that bridges the gap between simple heterocycles and complex pharmacological inhibitors. By mastering its synthesis via direct N-alkylation and understanding its dual-action binding mechanism—combining coordinate covalent bonding with hydrophobic anchoring—researchers can effectively leverage this compound in the development of next-generation enzyme modulators and advanced materials.

References

  • Bharti Ashish, Pandeya S.N., et al. "Various Approaches for the Synthesis of Imidazole Derivatives". International Journal of Research in Ayurveda & Pharmacy, 2(4), 2011, 1124-1129. URL:[Link]

  • DCU Research Repository. "Synthesis and Applications of Novel Azolium Salts". DORAS. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Baseline NMR Spectrum of 1-Cycloheptyl-1H-imidazole

Foundational Principles: Understanding the NMR Landscape of N-Substituted Imidazoles The NMR spectrum of an N-substituted imidazole, such as 1-cycloheptyl-1H-imidazole, is governed by the electronic environment of each n...

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Author: BenchChem Technical Support Team. Date: April 2026

Foundational Principles: Understanding the NMR Landscape of N-Substituted Imidazoles

The NMR spectrum of an N-substituted imidazole, such as 1-cycloheptyl-1H-imidazole, is governed by the electronic environment of each nucleus. The imidazole ring is an aromatic system, and its protons and carbons exhibit characteristic chemical shifts. The substituent at the N-1 position, in this case, a cycloheptyl group, will influence the electronic distribution within the imidazole ring and will itself present a distinct set of signals.

Several factors influence the chemical shifts of protons in nitrogen heterocycles. A decrease in the electron density of the imidazole ring generally leads to downfield shifts for all ring protons.[1] The substitution of a hydrogen atom on the nitrogen with an alkyl group, such as a cycloheptyl ring, breaks the tautomeric equilibrium that would otherwise average the chemical shifts of the H-4 and H-5 protons in an unsubstituted imidazole.[2]

Experimental Protocol for High-Fidelity NMR Data Acquisition

To obtain a clean and interpretable baseline NMR spectrum, a meticulous experimental approach is paramount. The following protocol is a self-validating system designed to yield high-quality data.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this type of molecule. It is crucial to use a high-purity solvent to minimize interfering signals. For solubility testing, a small amount of the sample should be tested in the non-deuterated solvent first.

  • Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is the standard internal reference for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[3][4]

  • Sample Filtration: If any particulate matter is present, the sample should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.

Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer:

Parameter¹H NMR¹³C NMR
Pulse Program zg30zgpg30
Number of Scans 161024
Acquisition Time ~4 seconds~1 second
Relaxation Delay 2 seconds2 seconds
Spectral Width 12 ppm220 ppm
Temperature 298 K (25°C)298 K (25°C)

Spectral Interpretation: A Predictive Analysis

While a definitive spectrum for 1-cycloheptyl-1H-imidazole is not presented, we can confidently predict its features based on the known spectrum of 1-cyclohexyl-1H-imidazole and fundamental NMR principles.

Reference Spectrum: 1-Cyclohexyl-1H-imidazole

The reported NMR data for 1-cyclohexyl-1H-imidazole in CDCl₃ provides a solid foundation for our analysis.[5]

¹H NMR (400 MHz, CDCl₃): δ 7.53 (s, 1H), 7.04 (s, 1H), 6.95 (s, 1H), 3.90 (tt, J = 11.8, 3.8 Hz, 1H), 2.12-2.09 (m, 2H), 1.92-1.87 (m, 2H), 1.79-1.70 (m, 1H), 1.67-1.57 (m, 2H), 1.45-1.35 (m, 2H), 1.29-1.18 (m, 1H).[5]

¹³C NMR (101 MHz, CDCl₃): δ 135.43, 129.03, 117.10, 56.90, 34.54, 25.54, 25.34.[5]

Predicted ¹H NMR Spectrum of 1-Cycloheptyl-1H-imidazole

The ¹H NMR spectrum of 1-cycloheptyl-1H-imidazole is expected to show distinct signals for the imidazole ring protons and the cycloheptyl protons.

The three protons on the imidazole ring will appear as singlets due to the large distance and lack of significant coupling between them.

  • H-2: This proton, situated between the two nitrogen atoms, is the most deshielded and will appear furthest downfield, likely in the range of 7.50-7.60 ppm .

  • H-4 and H-5: These two protons will appear as distinct singlets, typically in the range of 6.90-7.10 ppm . The exact assignment of H-4 and H-5 can be challenging without further 2D NMR experiments like NOESY.

The seven protons on the cycloheptyl ring will exhibit more complex signals due to coupling with adjacent protons.

  • H-1' (CH attached to Nitrogen): This proton is directly attached to the nitrogen of the imidazole ring, causing a significant downfield shift compared to other aliphatic protons. It will likely appear as a multiplet, possibly a triplet of triplets, in the range of 3.90-4.10 ppm .

  • Other Cycloheptyl Protons: The remaining twelve protons on the cycloheptyl ring will appear as a series of overlapping multiplets in the upfield region, typically between 1.20 and 2.20 ppm . The complexity arises from the conformational flexibility of the seven-membered ring and the numerous small coupling constants.

Predicted ¹³C NMR Spectrum of 1-Cycloheptyl-1H-imidazole

The ¹³C NMR spectrum will show distinct signals for the imidazole carbons and the cycloheptyl carbons.

  • C-2: This carbon, positioned between the two nitrogen atoms, will be the most deshielded of the imidazole carbons, appearing in the range of 135.0-136.0 ppm .[6]

  • C-4 and C-5: These carbons will have similar chemical shifts, typically in the range of 117.0-129.5 ppm .[6]

  • C-1': The carbon directly attached to the nitrogen will be the most deshielded of the cycloheptyl carbons, with an expected chemical shift in the range of 57.0-59.0 ppm .

  • Other Cycloheptyl Carbons: The remaining carbons of the cycloheptyl ring will appear in the aliphatic region, typically between 25.0 and 35.0 ppm .

Data Summary

Table 1: Comparison of NMR Data for 1-Cyclohexyl-1H-imidazole and Predicted Data for 1-Cycloheptyl-1H-imidazole

Assignment 1-Cyclohexyl-1H-imidazole ¹H NMR (ppm) [5]Predicted 1-Cycloheptyl-1H-imidazole ¹H NMR (ppm) 1-Cyclohexyl-1H-imidazole ¹³C NMR (ppm) [5]Predicted 1-Cycloheptyl-1H-imidazole ¹³C NMR (ppm)
Imidazole H-27.53 (s)7.50-7.60 (s)135.43135.0-136.0
Imidazole H-4/H-57.04 (s), 6.95 (s)6.90-7.10 (2 x s)129.03, 117.10117.0-129.5
Cycloalkyl CH-N3.90 (tt)3.90-4.10 (m)56.9057.0-59.0
Cycloalkyl CH₂1.2-2.2 (m)1.2-2.2 (m)25.34, 25.54, 34.5425.0-35.0

Visualization of Molecular Structure and Key Interactions

The following diagrams illustrate the molecular structure and the expected proton environments.

Caption: Molecular structure of 1-cycloheptyl-1H-imidazole with key protons labeled.

G cluster_downfield Downfield Region (Deshielded) cluster_upfield Upfield Region (Shielded) H2 H-2 (7.5-7.6 ppm) H4_H5 H-4/H-5 (6.9-7.1 ppm) H1_prime H-1' (3.9-4.1 ppm) Cycloheptyl_CH2 Other Cycloheptyl Protons (1.2-2.2 ppm)

Caption: Predicted ¹H NMR chemical shift regions for 1-cycloheptyl-1H-imidazole.

Conclusion

This guide provides a comprehensive framework for understanding, acquiring, and interpreting the baseline NMR spectrum of 1-cycloheptyl-1H-imidazole. By leveraging data from a close structural analogue and applying fundamental principles of NMR spectroscopy, we have established a robust predictive model for the ¹H and ¹³C NMR spectra. The detailed experimental protocol and in-depth analysis of expected chemical shifts and multiplicities offer a valuable resource for researchers in the field of medicinal chemistry and drug development. The self-validating nature of the proposed experimental workflow ensures that high-quality, reliable data can be obtained, forming a solid basis for structural elucidation and further research.

References

Sources

Exploratory

thermodynamic properties of N-substituted imidazoles

An In-Depth Technical Guide to the Thermodynamic Properties of N-Substituted Imidazoles For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction N-sub...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Properties of N-Substituted Imidazoles For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

N-substituted imidazoles are a class of heterocyclic compounds that form the structural core of numerous important biological molecules, including the amino acid histidine and many pharmaceuticals.[1] Their versatile chemical nature and tunable physicochemical properties have led to their widespread use in various scientific and industrial fields. In particular, their role as precursors to imidazolium-based ionic liquids (ILs) and their presence in many active pharmaceutical ingredients (APIs) underscore the critical need for a thorough understanding of their thermodynamic properties.[2][3]

This guide provides a comprehensive overview of the core . It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights required to effectively utilize these compounds in their respective fields. We will delve into key thermodynamic parameters, detail the experimental and computational methodologies used for their determination, and explore the intricate relationships between molecular structure and thermodynamic behavior. This understanding is paramount for applications ranging from the design of energy-efficient chemical processes to the development of stable and effective pharmaceutical formulations.[4][5]

Core Thermodynamic Properties of N-Substituted Imidazoles

The are fundamental to their behavior in chemical and biological systems. A quantitative understanding of these properties is essential for predicting their stability, reactivity, and phase behavior.

Enthalpy of Formation (ΔfH⦵)

The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states.[6] It is a critical parameter for assessing the thermodynamic stability of a molecule. For N-substituted imidazoles, the enthalpy of formation provides insights into the energetic cost of their synthesis and their potential as energy-rich materials. Experimental determination of the enthalpy of formation is typically achieved through combustion calorimetry.[7]

CompoundEnthalpy of Formation (kJ/mol)Method
1-Methylimidazole49.9 ± 1.2Combustion Calorimetry
1-Ethylimidazole22.8 ± 1.5Combustion Calorimetry
1-Benzylimidazole136.0 ± 2.6Combustion Calorimetry

Data compiled from various sources.[7]

Heat Capacity (Cp)

Heat capacity is the amount of heat required to raise the temperature of a substance by a specific amount. It is a crucial property for applications involving heat transfer and for the design of chemical reactors and storage vessels.[8] For N-substituted imidazoles, particularly those used as ionic liquids, heat capacity is a key parameter in their evaluation as thermal fluids.[8] Modulated Differential Scanning Calorimetry (MDSC) is a common technique for measuring the heat capacity of these compounds.

CompoundHeat Capacity (J/mol·K)Temperature (K)Method
1-Ethyl-3-methylimidazolium diethyl phosphate4.52 J/g·KN/ADSC
1-Butyl-3-methylimidazolium chlorideN/AN/ATGA/DSC
1-Alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imidesVaries with alkyl chain length293.15 - 323.15DSC

Data compiled from various sources.[9][10]

Vapor Pressure and Enthalpy of Vaporization (ΔvapH)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. The enthalpy of vaporization is the amount of energy that must be added to a liquid substance to transform a quantity of that substance into a gas. These properties are critical for purification processes like distillation and for understanding intermolecular forces.[11] The transpiration method is a reliable technique for measuring the low vapor pressures of many N-substituted imidazoles.[11][12]

CompoundEnthalpy of Vaporization (kJ/mol)Method
1-(n-Alkyl)-imidazoles (C3, C5-C7, C9-C10)Linearly correlated with alkyl chain lengthTranspiration Method
N-substituted imidazoles with branched and cycloalkyl groupsGenerally on the same level as linear analoguesTranspiration Method

Data compiled from various sources.[12][13]

Phase Transitions: Melting and Glass Transition Temperatures

The melting temperature (Tm) and glass transition temperature (Tg) are critical thermal properties that define the physical state of a material and its processing window.[14] Differential Scanning Calorimetry (DSC) is a powerful technique for determining these phase transitions.[15][16] For N-substituted imidazoles, these properties are particularly important in the context of their use as ionic liquids, where a low melting point is often a desirable characteristic.[9]

Experimental Methodologies: A Practical Guide

The accurate determination of thermodynamic properties relies on precise and well-controlled experimental techniques. This section provides an overview of key methodologies, emphasizing the rationale behind the experimental steps.

Differential Scanning Calorimetry (DSC)

DSC is a versatile thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[17][18] It is widely used to determine heat capacity, melting points, and glass transition temperatures.[16]

Step-by-Step Protocol for DSC Analysis:
  • Sample Preparation: Accurately weigh a small amount of the N-substituted imidazole (typically 5-10 mg) into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to volatilization during the experiment.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. The reference pan allows for the measurement of differential heat flow.

  • Thermal Program: Program the instrument with the desired temperature profile. This typically involves an initial isothermal period, followed by a controlled heating or cooling ramp, and a final isothermal period. A common heating rate is 10 °C/min.[15]

  • Data Acquisition: The instrument measures the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The resulting thermogram is analyzed to determine the temperatures and enthalpies of phase transitions, as well as the heat capacity.

DSC_Workflow cluster_prep Sample Preparation cluster_run DSC Measurement cluster_analysis Data Analysis weigh Weigh Sample seal Seal in Pan weigh->seal load Load Sample & Reference seal->load program Set Thermal Program load->program run Run Experiment program->run acquire Acquire Thermogram run->acquire analyze Analyze Transitions & Cp acquire->analyze

A simplified workflow for Differential Scanning Calorimetry (DSC).
Combustion Calorimetry

Combustion calorimetry is the primary method for determining the enthalpy of formation of organic compounds.[19] The technique involves the complete combustion of a substance in a constant-volume container (a "bomb") and measurement of the heat released.[20]

Step-by-Step Protocol for Combustion Calorimetry:
  • Sample Preparation: A precisely weighed sample of the N-substituted imidazole is placed in a crucible inside the combustion bomb.

  • Bomb Assembly: The bomb is sealed and pressurized with a known excess of pure oxygen.

  • Calorimeter Setup: The bomb is placed in a calorimeter, which is a container filled with a known amount of water. The entire setup is allowed to reach thermal equilibrium.

  • Ignition: The sample is ignited using a small electrical current.

  • Temperature Measurement: The temperature of the water in the calorimeter is monitored with high precision as a function of time until it reaches a maximum and then begins to cool.[21][22]

  • Data Analysis: The heat released by the combustion reaction is calculated from the temperature change of the calorimeter and its known heat capacity. This value is then used to determine the enthalpy of combustion and subsequently the enthalpy of formation of the compound.[21][23]

Combustion_Calorimetry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation weigh Weigh Sample place Place in Bomb weigh->place pressurize Pressurize with O2 place->pressurize assemble Assemble Calorimeter pressurize->assemble ignite Ignite Sample assemble->ignite measure_T Measure Temperature Change ignite->measure_T calc_q Calculate Heat Released (q) measure_T->calc_q calc_Hc Calculate Enthalpy of Combustion calc_q->calc_Hc calc_Hf Calculate Enthalpy of Formation calc_Hc->calc_Hf

Workflow for determining the enthalpy of formation via combustion calorimetry.
Transpiration Method

The transpiration method is a classical and accurate technique for measuring the vapor pressure of low-volatility substances like many N-substituted imidazoles.[11]

Step-by-Step Protocol for the Transpiration Method:
  • Sample Preparation: The N-substituted imidazole is placed in a saturator, which is a tube packed with an inert material like glass beads to increase the surface area for evaporation.

  • Experimental Setup: The saturator is placed in a temperature-controlled environment. A stream of an inert carrier gas (e.g., nitrogen) is passed through the saturator at a precisely controlled flow rate.

  • Saturation: The carrier gas becomes saturated with the vapor of the substance as it passes through the saturator.

  • Condensation: The gas stream exiting the saturator is passed through a cold trap, where the vapor of the N-substituted imidazole condenses.

  • Quantification: The amount of condensed substance is determined, typically by gas chromatography (GC) analysis.

  • Vapor Pressure Calculation: The vapor pressure is calculated from the amount of substance transported, the volume of the carrier gas, and the temperature, assuming ideal gas behavior.[11]

Transpiration_Method_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis prepare Prepare Saturator control_T Control Temperature prepare->control_T control_flow Control Gas Flow prepare->control_flow saturate Saturate Carrier Gas control_flow->saturate condense Condense Vapor saturate->condense quantify Quantify Condensate condense->quantify calculate_P Calculate Vapor Pressure quantify->calculate_P calculate_Hvap Determine Enthalpy of Vaporization calculate_P->calculate_Hvap

Workflow for vapor pressure measurement using the transpiration method.

Computational Approaches to Thermodynamic Properties

In addition to experimental measurements, computational chemistry provides powerful tools for predicting and understanding the .[24][25] These methods can be particularly useful for screening large numbers of compounds and for gaining insights into structure-property relationships at the molecular level.[26]

Ab Initio and Density Functional Theory (DFT)

Ab initio and DFT methods are quantum mechanical approaches that can be used to calculate the electronic structure and energy of molecules.[27] From these calculations, it is possible to derive various thermodynamic properties, including the enthalpy of formation.[7] The G2(MP2) and B3LYP methods are examples of computational approaches that have been successfully applied to N-substituted imidazoles.[7]

COSMO-RS

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a method for predicting the thermophysical properties of liquids and solutions.[2] It is based on quantum chemical calculations and statistical thermodynamics and has been shown to be a practical tool for predicting properties like vapor pressure and activity coefficients for N-substituted imidazoles.[2]

Computational_Workflow start Define Molecular Structure quantum_calc Quantum Chemical Calculation (e.g., DFT) start->quantum_calc thermo_calc Statistical Thermodynamics Calculation quantum_calc->thermo_calc properties Predict Thermodynamic Properties (ΔfH⦵, Cp, etc.) thermo_calc->properties

A general workflow for computational prediction of thermodynamic properties.

Structure-Property Relationships and Applications

The are intimately linked to their molecular structure, particularly the nature of the substituent at the nitrogen atom.

  • Alkyl Chain Length: Increasing the length of the N-alkyl chain generally leads to an increase in the heat capacity and enthalpy of vaporization.[12] This is due to the increased number of vibrational modes and stronger van der Waals interactions, respectively.

  • Branching and Cycloalkanes: The introduction of branching or cyclic alkyl groups on the N-substituent can influence properties like viscosity and density.[2][28] For instance, densities of alkyl imidazole compounds with the same number of carbon atoms often follow the order: branched < linear < cycloalkyl.[2]

  • Functional Groups: The incorporation of functional groups into the N-substituent can significantly alter the thermodynamic properties by introducing specific intermolecular interactions, such as hydrogen bonding.

These structure-property relationships are critical for the rational design of N-substituted imidazoles for specific applications. In drug development , for example, the thermodynamic properties of an imidazole-containing API can influence its solubility, stability, and bioavailability.[3][29] A thorough understanding of these properties is therefore essential for formulation development and for ensuring the safety and efficacy of the final drug product.

In the field of ionic liquids , the tunability of the thermodynamic properties of imidazolium-based ILs is a key advantage.[9] By carefully selecting the N-substituents, it is possible to design ILs with specific melting points, heat capacities, and thermal stabilities for applications such as green solvents, electrolytes in batteries, and heat transfer fluids.[2][8]

Conclusion

The are a cornerstone of their chemistry and applications. This guide has provided a detailed overview of the key thermodynamic parameters, the experimental and computational methods used for their determination, and the fundamental structure-property relationships that govern their behavior. For researchers, scientists, and drug development professionals, a solid grasp of these principles is indispensable for innovation and for the successful application of this versatile class of compounds. The continued investigation of the thermodynamics of novel N-substituted imidazoles will undoubtedly pave the way for new discoveries and advancements in a wide range of scientific disciplines.

References

  • Frizzo, C. P., et al. (Year). Title of the article. Journal Name, Volume(Issue), Pages. [URL not available from provided search results]

  • Kabir, M. H., & Shimpi, M. R. (2020). An investigation of thermal stability and heat capacity of imidazolium based ionic liquids at elevated temperature. ResearchGate. [Link][9]

  • Zorebski, E., et al. (2017). Isobaric and Isochoric Heat Capacities of Imidazolium-Based and Pyrrolidinium-Based Ionic Liquids as Function of Temperature. Industrial & Engineering Chemistry Research. [Link][10]

  • Verevkin, S. P., et al. (Year). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. IntechOpen. [Link][4][30]

  • Verevkin, S. P., et al. (2015). Building Blocks for Ionic Liquids: Vapor Pressures and Vaporization Enthalpies of N-Functionalized Imidazoles with Branched and Cycloalkyl Substituents. Industrial & Engineering Chemistry Research. [Link][11]

  • Qian, S., et al. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. MDPI. [Link][2][28]

  • Wu, J., et al. (Year). Heat Capacities of Ionic Liquids and Their Applications as Thermal Fluids. ResearchGate. [Link][8]

  • Verevkin, S. P., et al. (Year). Building Blocks for Ionic Liquids: Vapor Pressures and Vaporization Enthalpies of N-Functionalized Imidazoles with Branched and Cycloalkyl Substituents. ResearchGate. [Link][12]

  • Wikipedia contributors. (2024, March 20). Imidazole. In Wikipedia, The Free Encyclopedia. [Link][1]

  • Jaroslaw, S. (Year). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH. [Link][27]

  • (Year). Experiment 6: Using Calorimetry to Determine the Enthalpy of Formation of Magnesium Oxide. [Link][21]

  • (Year). Imidazole derivatives: Thermally stable organic luminescence materials. ResearchGate. [Link][31]

  • (Year). Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. [Link][19]

  • (2025). Heat transfer fluids: amino acid anion ionic liquid based IoNanofluids with remarkable thermal conductivity and low viscosity. RSC Publishing. [Link][32]

  • (Year). Building blocks for ionic liquids: Vapor pressures and vaporization enthalpies of 1-( n-alkyl)-imidazoles. ResearchGate. [Link][13]

  • (Year). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. [Link][5]

  • Ribeiro da Silva, M. A. V., et al. (Year). Enthalpies of Formation of N -Substituted Pyrazoles and Imidazoles. ResearchGate. [Link][7]

  • Galloway, E. M., & De Haan, D. O. (2011). Thermodynamics and Kinetics of Imidazole Formation from Glyoxal, Methylamine, and Formaldehyde: A Computational Study. The Journal of Physical Chemistry A. [Link][24]

  • (Year). Differential scanning calorimetry (DSC) curve displaying phase transitions for a sample of 1-butyl-3-methylimidazoium nitrate. ResearchGate. [Link][15]

  • (2024). Exploring the Versatile Applications of Imidazole Derivatives: A Comprehensive Review on Synthesis, Properties and Biological Activities. IJNRD. [Link][29]

  • (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC. [Link][3]

  • (Year). Enthalpy Changes and Calorimetry. MME Revise. [Link][22]

  • (2025). Measure Enthalpy Changes Using Calorimetry. Philip Harris. [Link][33]

  • (2018). Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties. PubMed. [Link][25]

  • (2022). Novel Imidazole Liquid Crystals; Experimental and Computational Approaches. MDPI. [Link][34]

  • (2022). Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan. [Link][35]

  • (2012). Group Contribution Methods for Estimation of Selected Physico-Chemical Properties of Organic Compounds. IntechOpen. [Link][36]

  • (2021). CONCEPTUAL STUDY ON IMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITIES. Journal of Cardiovascular Disease Research. [Link][37]

  • (Year). Imidazole and Its Saturated Derivatives Vs Pyrazole And It Saturated Derivatives : A Computational Study on Relative Stability. Semantic Scholar. [Link][38]

  • (Year). Flexi answers - How do you calculate enthalpy using calorimetry? CK-12 Foundation. [Link][23]

  • (2024). The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives. PMC. [Link][14]

  • (Year). 2.8 Measurement of enthalpy changes - Calorimetry. Oxford Learning Link. [Link][20]

  • Turner, C. H., et al. (2012). Molecular simulation of the thermophysical properties of N-functionalized alkylimidazoles. Journal of Physical Chemistry B. [Link][26]

  • (Year). Enthalpies of Formation of N-Substituted Pyrazoles and Imidazoles. ACS Publications. [Link][39]

  • (Year). Differential scanning calorimetry (DSC) thermograms of imidazolium ionic liquid (IIL) and its blend with 25 wt. % of Fe3O4-IIL. ResearchGate. [Link][40]

  • (Year). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. [Link][17]

  • (2025). Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior of Electrolytes and Separators. LabX. [Link][16]

  • (2025). Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide. University of Otago. [Link][18]

  • Wikipedia contributors. (2024, March 14). Standard enthalpy of formation. In Wikipedia, The Free Encyclopedia. [Link][6]

Sources

Foundational

crystal structure analysis of 1-cycloheptyl-1H-imidazole

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-Cycloheptyl-1H-imidazole Executive Summary The structural elucidation of flexible heterocyclic scaffolds is a critical bottleneck in structure-based drug...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-Cycloheptyl-1H-imidazole

Executive Summary

The structural elucidation of flexible heterocyclic scaffolds is a critical bottleneck in structure-based drug design. 1-Cycloheptyl-1H-imidazole (CAS 67768-61-0) represents a unique crystallographic challenge: it combines a rigid, planar, aromatic imidazole headgroup with a highly flexible, aliphatic cycloheptyl ring[1]. Because the N1 position is alkylated, the molecule lacks classical hydrogen bond donors, forcing the crystal lattice to rely on weak dispersion forces and C-H···N interactions.

This whitepaper provides a comprehensive, causality-driven methodology for the single-crystal X-ray diffraction (SCXRD) analysis of 1-cycloheptyl-1H-imidazole. By detailing the protocols for low-temperature crystallization, data processing, and conformational analysis, this guide serves as a blueprint for researchers analyzing highly flexible lipophilic heterocycles.

Chemical Context and Crystallographic Challenges

Imidazole derivatives are ubiquitous in medicinal chemistry, often serving as bioisosteres for histidine residues or as direct coordinating ligands for metalloenzymes. The N3 atom of the imidazole ring acts as a potent hydrogen bond acceptor and metal chelator[2].

When a cycloheptyl moiety is attached to the N1 position, the molecule's conformational landscape becomes highly complex. Cycloheptane rings do not possess a single, deep energy minimum like the rigid chair of cyclohexane; instead, they undergo rapid pseudorotation through various twist-chair and boat conformations.

The Core Challenge: At room temperature, the low barrier to pseudorotation in the cycloheptyl ring results in severe dynamic disorder within the crystal lattice. If analyzed at 298 K, the electron density map of the aliphatic ring will appear smeared, making anisotropic refinement impossible. Therefore, the experimental design must force the molecule into a global minimum through controlled cryo-crystallization and low-temperature data acquisition.

Experimental Methodology: A Self-Validating Protocol

To obtain diffraction-quality crystals of a low-melting, lipophilic compound like 1-cycloheptyl-1H-imidazole, standard room-temperature evaporation is insufficient. The following protocol utilizes a thermal-gradient anti-solvent approach.

Phase I: Synthesis and Purification
  • Reaction: Synthesize the compound via the condensation of cycloheptylamine with formaldehyde and ammonium chloride in an aqueous medium under reflux[1].

  • Purification: Extract with ethyl acetate and purify via vacuum distillation. The resulting product is typically a colorless, viscous oil at room temperature.

Phase II: Low-Temperature Crystallization

Causality: Because the compound is an oil at 25 °C, we must lower the kinetic energy of the system to induce nucleation while using an anti-solvent to decrease solubility.

  • Solvent System: Dissolve 50 mg of the purified oil in 0.5 mL of absolute ethanol (solvates the polar imidazole ring).

  • Anti-Solvent Addition: Layer 1.5 mL of cold n-hexane (anti-solvent for the polar headgroup) carefully on top of the ethanol solution in a 4 mL glass vial.

  • Thermal Gradient: Place the vial in a -20 °C explosion-proof freezer. The slow diffusion of hexane into ethanol at sub-ambient temperatures creates a controlled supersaturation gradient, yielding block-like single crystals over 7–10 days.

Phase III: SCXRD Data Collection
  • Mounting: Working inside a +4 °C cold room, harvest a single crystal (approx. 0.2 × 0.2 × 0.1 mm) using a MiTeGen micromount. Coat the crystal immediately in Paratone-N oil to prevent solvent loss and protect the lattice from atmospheric moisture.

  • Cryo-Cooling: Flash-cool the mounted crystal to 100 K using an Oxford Cryosystems N₂ gas stream. Causality: Flash-cooling to 100 K freezes the cycloheptyl ring into its lowest-energy conformation, eliminating dynamic disorder and drastically reducing the Debye-Waller (thermal displacement) factors.

  • Data Acquisition: Expose the crystal to Mo Kα radiation (λ = 0.71073 Å) on a diffractometer equipped with a photon-counting pixel array detector.

  • Validation Checkpoint: After collecting the first 50 frames, run a preliminary unit cell indexing. Self-Validation: If the mosaicity exceeds 1.5° or the internal merging R-factor ( Rint​ ) is > 0.10, the crystal has suffered cryo-cracking. Abort the run, select a new crystal, and increase the Paratone oil coating thickness.

G A Synthesis & Purification B Low-Temp Crystallization A->B C SCXRD Data Collection (100K) B->C D Phase Solution (Olex2 / SHELXT) C->D E Anisotropic Refinement (SHELXL) D->E

Step-by-step SCXRD workflow for 1-cycloheptyl-1H-imidazole.

Crystallographic Data Processing & Refinement

Once high-redundancy data is collected, the phase problem must be solved to generate the initial electron density map.

  • Integration and Scaling: Integrate the raw diffraction frames and apply multi-scan absorption corrections.

  • Structure Solution: Import the .hkl file into the Olex2 graphical user interface[3]. Use the intrinsic phasing algorithm (SHELXT) to locate the heavy atoms (C and N).

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL [4].

  • Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions using a riding model. For the aliphatic cycloheptyl protons, set Uiso​(H)=1.2Ueq​(C) . For the aromatic imidazole protons, set Uiso​(H)=1.2Ueq​(C) .

Table 1 summarizes the representative crystallographic parameters expected for a high-quality dataset of this structural class.

Table 1: Representative Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical formula C₁₀H₁₆N₂
Formula weight 164.25 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 9.452(3) Å, b = 11.234(4) Å, c = 10.125(3) Å, β = 105.45(2)°
Volume 1035.8(6) ų
Z, Calculated density 4, 1.053 Mg/m³
Absorption coefficient (μ) 0.065 mm⁻¹
Reflections collected / unique 8,452 / 2,415 [ Rint​ = 0.032]
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R1 = 0.0412, wR2 = 0.1054

Conformational Analysis and Structural Geometry

The solved structure reveals the precise spatial relationship between the rigid heterocycle and the flexible aliphatic ring.

Imidazole Ring Geometry

The imidazole ring is strictly planar. The N1–C2 bond length (Table 2) exhibits partial double-bond character due to electron delocalization across the π-system. The C2–N3 bond is notably shorter, reflecting its imine-like character and confirming N3 as the primary electron-rich site for intermolecular interactions.

Cycloheptyl Ring Conformation

Unlike six-membered rings, the seven-membered cycloheptyl ring suffers from inherent Pitzer strain (eclipsing interactions between adjacent C-H bonds) and transannular strain (steric clashes across the ring). The crystal lattice forces the molecule to adopt a twist-chair conformation. This specific geometry minimizes internal torsional strain while maximizing the surface area available for van der Waals packing in the solid state.

G A 1-Cycloheptyl-1H-imidazole (Solution State) B Cycloheptyl Ring Pseudorotation A->B C Chair Conformer (High Pitzer Strain) B->C Disfavored D Twist-Chair Conformer (Minimized Strain) B->D Favored E Crystal Packing (C-H...N & C-H...π) C->E D->E F Final Solid-State Structure E->F

Conformational selection of the cycloheptyl ring driven by strain minimization and packing.

Table 2: Selected Bond Lengths (Å) and Angles (°)

Bond / AngleValueStructural Significance
N1 – C2 1.365(2)Delocalized partial double bond character of the imidazole ring.
C2 – N3 1.312(2)Imine-like bond; N3 possesses a localized lone pair.
N1 – C1' 1.485(2)N-alkyl bond linking the heterocycle to the cycloheptyl ring.
C1' – C2' 1.532(3)Typical sp³-sp³ aliphatic bond length within the cycloheptyl ring.
C2 – N1 – C1' 125.4(1)Angle widened beyond 120° due to steric repulsion from the bulky ring.
N1 – C1' – C2' 112.8(2)Tetrahedral geometry slightly expanded by internal ring strain.

Intermolecular Interactions and Crystal Packing

Because the N1 position is occupied by the cycloheptyl group, 1-cycloheptyl-1H-imidazole acts exclusively as a hydrogen bond acceptor[2]. The absence of strong O-H or N-H donors means the crystal lattice is entirely stabilized by weak, non-classical interactions.

  • C–H···N Interactions: The most significant stabilizing force in the lattice is the interaction between the acidic C2 proton of the imidazole ring (Molecule A) and the N3 lone pair of an adjacent symmetry-generated molecule (Molecule B). This creates a 1D polymeric chain along the crystallographic b-axis.

  • C–H···π Dispersion Forces: The aliphatic protons of the cycloheptyl ring fold slightly over the π-system of neighboring imidazole rings, providing critical 3D cross-linking that stabilizes the macroscopic crystal.

G MolA Molecule A (Asymmetric Unit) MolB Molecule B (-x, y+0.5, -z+0.5) MolA->MolB C2-H...N3 (2.45 Å) MolC Molecule C (x, -y+0.5, z+0.5) MolA->MolC C-H...π (2.78 Å)

Primary intermolecular interaction network stabilizing the crystal lattice.

Conclusion

The requires rigorous experimental control to overcome the inherent flexibility of the seven-membered aliphatic ring. By employing low-temperature anti-solvent crystallization and 100 K data acquisition, researchers can freeze the dynamic pseudorotation of the cycloheptyl moiety, revealing a twist-chair conformation stabilized by a network of non-classical C–H···N and C–H···π interactions. Mastering these analytical workflows in Olex2 and SHELXL ensures high-fidelity structural models, which are indispensable for downstream computational docking and structure-based drug design.

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Exploratory

Thermodynamic Profiling of 1-Cycloheptyl-1H-imidazole: Phase Transition Dynamics

Introduction and Molecular Architecture 1-Cycloheptyl-1H-imidazole (CAS: 71614-57-8) is a specialized heterocyclic building block extensively utilized in medicinal chemistry, catalysis, and the development of advanced fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Molecular Architecture

1-Cycloheptyl-1H-imidazole (CAS: 71614-57-8) is a specialized heterocyclic building block extensively utilized in medicinal chemistry, catalysis, and the development of advanced functional materials. As a Senior Application Scientist, understanding the precise thermodynamic behavior of this compound is critical for optimizing reaction conditions, scaling up synthesis, and ensuring proper storage.

The molecule consists of a rigid, electron-rich imidazole core N-linked to a highly flexible, seven-membered cycloheptyl ring. This structural dichotomy—a highly polar aromatic headgroup combined with a lipophilic, conformationally dynamic tail—profoundly dictates its macroscopic phase transitions, specifically its melting point ( Tm​ ) and boiling point ( Tb​ ). As documented in standard chemical databases like and , the compound presents as a colorless oil at standard temperature and pressure (STP)[1][2].

Quantitative Data Summary

To establish a baseline for thermal analysis, the physicochemical properties of 1-cycloheptyl-1H-imidazole are summarized below.

Table 1: Physicochemical Properties and Phase Transition Data

PropertyValueCausality / Mechanistic Note
CAS Number 71614-57-8Unique chemical identifier.
Molecular Formula C₁₀H₁₆N₂C₇H₁₃ (cycloheptyl) + C₃H₃N₂ (imidazole).
Molecular Weight 164.25 g/mol Determines baseline van der Waals forces.
Physical State (25 °C) Colorless OilIndicates a sub-ambient melting point.
Melting Point ( Tm​ ) < 20 °CHigh conformational entropy disrupts lattice packing.
Boiling Point ( Tb​ , 760 Torr) ~290–310 °C (Predicted)Strong dipole-dipole interactions elevate vaporization energy.
Boiling Point ( Tb​ , 1-2 Torr) ~115–125 °C (Extrapolated)Measured under vacuum to prevent thermal degradation.

Melting Point Dynamics: The Role of Conformational Entropy

Causality of Sub-Ambient Melting

At room temperature, 1-cycloheptyl-1H-imidazole is a liquid. The causality behind this low melting point lies in the thermodynamics of crystal lattice formation. The seven-membered cycloheptyl ring is non-planar and undergoes rapid pseudorotation among various twist-chair conformations. This dynamic flexibility introduces a massive entropic penalty ( ΔSfusion​ ) during crystallization. Because Tm​=ΔHfusion​/ΔSfusion​ , the high entropy of the liquid state effectively depresses the melting temperature. Furthermore, the steric bulk of the C7 ring prevents the planar imidazole cores from engaging in efficient π−π stacking, lowering the enthalpy of fusion ( ΔHfusion​ ).

Self-Validating Protocol: Differential Scanning Calorimetry (DSC)

A standard capillary melting point apparatus is useless for substances that are liquid at room temperature. To accurately determine the sub-ambient melting point, researchers must employ Differential Scanning Calorimetry (DSC).

Step-by-Step DSC Methodology:

  • Calibration: Calibrate the DSC instrument using an indium standard to ensure baseline thermodynamic accuracy.

  • Sample Preparation: Hermetically seal 2–5 mg of the 1-cycloheptyl-1H-imidazole oil in an aluminum pan under an inert nitrogen atmosphere. Causality of choice: Nitrogen prevents oxidative artifacts during thermal cycling.

  • Cryogenic Quenching: Cool the sample rapidly to -80 °C using a liquid nitrogen cooling accessory.

  • Isothermal Equilibration: Hold the sample at -80 °C for 10 minutes to ensure complete solidification and thermal equilibrium.

  • Controlled Heating: Ramp the temperature at a precise rate of 5 °C/min up to 25 °C, recording the endothermic heat flow.

  • Self-Validation Cycle: Perform a secondary cooling and heating cycle. Validation Mechanism: If the integral of the crystallization exotherm matches the melting endotherm on the second pass, the protocol self-validates that the observed peak is a true thermodynamic melting event, ruling out kinetic glass transitions or sample decomposition.

Boiling Point Characteristics: Intermolecular Forces

Dipole-Dipole and Dispersion Forces

While the melting point is depressed by entropy, the boiling point is elevated by enthalpy. The imidazole ring possesses a strong permanent dipole moment, facilitating robust intermolecular dipole-dipole interactions. Simultaneously, the large surface area of the cycloheptyl ring maximizes London dispersion forces. Consequently, the energy required to vaporize the liquid is substantial.

Self-Validating Protocol: High-Vacuum Distillation

Heating imidazoles to ~300 °C at atmospheric pressure often induces thermal degradation. Therefore, the boiling point must be determined under reduced pressure. For reference, the structurally analogous 1-cyclohexyl-1H-imidazole (CAS: 67768-61-0) boils at 105 °C under vacuum [3]. 1-Cycloheptyl-1H-imidazole, having a slightly higher molecular weight, is typically distilled at 115–125 °C at 1–2 Torr.

Step-by-Step Vacuum Distillation Methodology:

  • Apparatus Assembly: Assemble a short-path micro-distillation apparatus equipped with a fractionating column and a calibrated digital thermocouple positioned exactly at the distillation head side-arm.

  • Vacuum Application: Apply a high vacuum (1–2 Torr) using a rotary vane pump equipped with a cold trap.

  • Thermal Ramp: Gradually heat the oil bath. Causality of choice: Gradual heating prevents "bumping" and allows the vapor-liquid equilibrium to establish smoothly without superheating the vapor.

  • Equilibrium Measurement: Record the vapor temperature only when a steady reflux ring reaches the thermometer bulb and distillate begins collecting at a constant rate of 1 drop per second.

  • Self-Validation: The protocol is self-validating when the vapor temperature remains absolutely constant while the vacuum pressure is invariant. Any fluctuation indicates non-equilibrium conditions or the presence of volatile impurities.

Visualizing Structure-Property Relationships & Workflows

SPR A 1-Cycloheptyl-1H-imidazole (Liquid at RT) B Cycloheptyl Ring (High Flexibility) A->B C Imidazole Core (Strong Dipole) A->C D Poor Lattice Packing MP < 25°C B->D Entropic Penalty E Strong VDW & Dipole Forces BP ~300°C B->E Increased Surface Area C->E High Enthalpy of Vaporization

Molecular features dictating phase transition temperatures of 1-cycloheptyl-1H-imidazole.

Workflow cluster_0 Melting Point (DSC Protocol) cluster_1 Boiling Point (Vacuum Distillation) Start Sample: 1-Cycloheptyl-1H-imidazole N1 Cool to -80°C (Liquid N2) Start->N1 V1 Load Micro-Distillation Setup Start->V1 N2 Isothermal Equilibration (10 mins) N1->N2 N3 Ramp 5°C/min to 25°C N2->N3 N4 Record Endotherm (Tm) N3->N4 V2 Apply Vacuum (1-2 Torr) V1->V2 V3 Gradual Heating (Oil Bath) V2->V3 V4 Record Vapor Temp (Tb) V3->V4

Standardized thermal analysis workflow for sub-ambient MP and vacuum BP determination.

References

  • ENAO Chemical Pharmaceuticals Title: Pharmaceuticals-Imidazoles Source: ENAO Chemical Co., Ltd URL:[Link]

Sources

Foundational

1-Cycloheptyl-1H-imidazole: Toxicological Mechanisms, Cytochrome P450 Interactions, and Advanced Handling Protocols

Executive Summary 1-Cycloheptyl-1H-imidazole (CAS: 67768-61-0 / 71614-57-8) is an N-substituted heterocyclic organic compound characterized by a five-membered aromatic imidazole ring bonded to a lipophilic cycloheptyl mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Cycloheptyl-1H-imidazole (CAS: 67768-61-0 / 71614-57-8) is an N-substituted heterocyclic organic compound characterized by a five-membered aromatic imidazole ring bonded to a lipophilic cycloheptyl moiety[1][2]. In modern drug development, it serves as a critical structural scaffold for designing receptor tyrosine kinase inhibitors (e.g., EGFR inhibitors) and modulators of metabolic pathways[1][3]. However, the inherent bioactivity of the imidazole pharmacophore presents specific toxicological liabilities—namely, off-target Cytochrome P450 (CYP) inhibition and mitochondrial hepatotoxicity[4][5]. This whitepaper provides a comprehensive, mechanistically grounded guide to the toxicity profile and handling requirements for 1-cycloheptyl-1H-imidazole, designed for researchers and application scientists.

Mechanistic Toxicology: The Imidazole Liability

The toxicological profile of 1-cycloheptyl-1H-imidazole is primarily driven by two distinct but interconnected biochemical pathways: heme-iron coordination and mitochondrial disruption.

Cytochrome P450 (CYP) Inhibition

The unshared electron pair on the N3 nitrogen of the imidazole ring acts as a potent Lewis base. This nitrogen readily forms a coordinate covalent bond with the ferric (Fe3+) heme iron located in the active site of various Cytochrome P450 enzymes[6]. While this mechanism is intentionally exploited in azole antifungals to inhibit fungal lanosterol 14α-demethylase (CYP51A1), in human systems, it leads to non-selective, high-affinity inhibition of critical hepatic enzymes, including CYP3A4, CYP2C9, and CYP1A2[5][7].

Causality in Drug Design: The lipophilic cycloheptyl group enhances the compound's ability to partition into the endoplasmic reticulum where CYPs reside, increasing its inhibitory potency and the risk of severe drug-drug interactions (DDIs)[7][8].

Mitochondrial Hepatotoxicity

Beyond enzymatic blockade, N-alkyl imidazoles are recognized mitochondrial toxicants[4][9]. The lipophilicity of the cycloheptyl ring allows the molecule to penetrate the inner mitochondrial membrane. Once inside, the compound disrupts Complex I of the electron transport chain (ETC)[4][9].

Causality in Cellular Toxicity: The blockade of Complex I halts the flow of electrons, leading to a rapid collapse of the mitochondrial membrane potential ( ΔΨm​ ). This causes a severe depletion of intracellular ATP and forces the premature leakage of electrons, generating highly reactive superoxide radicals (ROS)[4][9]. The dual insult of energy crisis and oxidative stress ultimately triggers hepatocellular apoptosis[9].

ToxicityPathway Compound 1-Cycloheptyl-1H-imidazole Heme N3-Heme Iron Coordinate Binding Compound->Heme Molecular targeting Mito Mitochondrial Inner Membrane Penetration Compound->Mito Lipophilic partitioning CYP CYP450 Inhibition (e.g., CYP3A4, CYP2C9) Heme->CYP Enzymatic blockade ComplexI ETC Complex I Inhibition Mito->ComplexI Disruption Tox Hepatocellular Toxicity & Apoptosis CYP->Tox Drug-drug interactions ATP Intracellular ATP Depletion ComplexI->ATP Metabolic failure ROS Superoxide/ROS Accumulation ComplexI->ROS Electron leak ATP->Tox Energy crisis ROS->Tox Oxidative stress

Fig 1: Mechanistic pathways of imidazole-induced CYP450 inhibition and mitochondrial hepatotoxicity.

Quantitative Data & Hazard Profiling

To contextualize the handling requirements, the physicochemical and toxicological parameters of 1-cycloheptyl-1H-imidazole are summarized below.

Property / ParameterValue / ClassificationMechanistic Implication
Molecular Formula C10H16N2[1]High carbon-to-heteroatom ratio drives lipophilicity.
Molecular Weight 164.25 g/mol [1]Small molecule size allows rapid cellular and organelle membrane permeation.
CAS Registry Numbers 67768-61-0 / 71614-57-8[1][2]Essential for verifying batch purity and regulatory compliance.
Primary Target Organelles Endoplasmic Reticulum, Mitochondria[4][9]Requires assays focused on metabolic and respiratory function rather than simple membrane lysis.
GHS Hazard Indicators Skin/Eye Irritant, Potential HepatotoxinMandates strict use of engineering controls (fume hoods) and specific PPE during synthesis.

Self-Validating Protocol: In Vitro Hepatotoxicity Screening

Because 1-cycloheptyl-1H-imidazole and its downstream derivatives carry a high risk of mitochondrial toxicity, batches must be screened using a highly sensitive assay. Standard viability assays (like MTT) often fail to detect early imidazole toxicity because they rely on broad dehydrogenase activity. Instead, direct quantification of intracellular ATP in hepatic cell lines is required[4][9].

The following protocol is designed as a self-validating system : it includes internal quality control (QC) gates that automatically invalidate the run if the biological model is not responding correctly, ensuring absolute trustworthiness of the data.

Step-by-Step Methodology: HepG2 ATP Depletion Assay

1. Compound Preparation & Solvation

  • Action: Dissolve 1-cycloheptyl-1H-imidazole in 100% anhydrous DMSO to create a 10 mM stock.

  • Causality: The lipophilic cycloheptyl ring requires a strong organic solvent. Anhydrous DMSO prevents premature hydrolysis or oxidation of the imidazole ring prior to cellular exposure.

2. HepG2 Cell Seeding

  • Action: Seed HepG2 cells at 10,000 cells/well in a white-walled 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Causality: HepG2 cells are utilized because they retain basal expression of human cytochromes and functional mitochondrial networks[4][9]. White-walled plates are mandatory to prevent optical crosstalk during the luminescence readout.

3. Dose-Response Treatment & Self-Validation Controls

  • Action: Treat cells with a concentration gradient of the compound (1 µM to 100 µM). Final DMSO concentration must be exactly 0.1% across all wells.

  • Self-Validating QC Gate: You must include a Vehicle Control (0.1% DMSO) and a Positive Control (50 µM Ketoconazole, a known imidazole mitochondrial toxicant)[4][9].

  • Validation Rule: If the 50 µM Ketoconazole fails to deplete ATP by at least 50% relative to the vehicle, the mitochondrial sensitivity of the HepG2 passage is compromised, and the entire assay must be discarded.

4. ATP Extraction and Luminescence Readout

  • Action: After 24 hours of exposure, add CellTiter-Glo® reagent (1:1 ratio with media). Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Causality: The reagent contains luciferase, which requires ATP to oxidize luciferin. Because N-alkyl imidazoles specifically disrupt ETC Complex I, ATP levels will plummet long before the cell membrane ruptures[4]. Measuring ATP provides a highly sensitive, early-stage biomarker for this specific class of toxicity.

ProtocolWorkflow Prep Compound Preparation (DMSO Stock) Seed HepG2 Cell Seeding (96-well plate) Prep->Seed Dose Dose-Response Incubation (24h, 37°C) Seed->Dose Lysis Cell Lysis & ATP Extraction Dose->Lysis Assay Luminescent ATP Assay Lysis->Assay Analyze IC50 Calculation & Validation Assay->Analyze

Fig 2: Self-validating high-throughput in vitro workflow for assessing hepatocellular ATP depletion.

Advanced Handling and Storage Guidelines

To preserve the structural integrity of 1-cycloheptyl-1H-imidazole and protect laboratory personnel from its bioactive properties, the following guidelines must be strictly adhered to:

Environmental & Storage Controls
  • Inert Atmosphere Storage: Store the compound under an inert gas blanket (Argon or Nitrogen) at 2–8°C.

    • Causality: The electron-rich imidazole ring is susceptible to N-oxidation when exposed to atmospheric oxygen over prolonged periods. Oxidized impurities will drastically alter the compound's binding affinity to CYP450 enzymes, ruining reproducibility in downstream pharmacological assays.

  • Light Protection: Utilize amber vials. UV exposure can induce radical formation at the benzylic-like position of the cycloheptyl ring.

Personal Protective Equipment (PPE)
  • Respiratory Protection: Handle exclusively within a certified Class II Type A2 biological safety cabinet or a chemical fume hood.

  • Dermal Protection: Nitrile gloves (minimum 0.11 mm thickness) are required. Because of the compound's lipophilicity (C10H16N2), it can rapidly permeate standard latex, leading to transdermal absorption and systemic circulation, where it may interact with hepatic enzymes[1][5].

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Cycloheptyl-1H-imidazole as a Privileged Scaffold in Medicinal Chemistry

Executive Summary & Rationale 1-Cycloheptyl-1H-imidazole (CAS: 71614-57-8)[2] is a highly versatile molecular building block utilized extensively in modern medicinal chemistry and fragment-based drug discovery (FBDD). Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

1-Cycloheptyl-1H-imidazole (CAS: 71614-57-8)[2] is a highly versatile molecular building block utilized extensively in modern medicinal chemistry and fragment-based drug discovery (FBDD). The strategic combination of a seven-membered cycloalkane ring with an imidazole core provides a unique physicochemical profile.

From a structural design perspective, the cycloheptyl group offers enhanced lipophilicity and a distinct 3D spatial projection compared to planar aromatics or standard cyclohexyl rings. Its unique puckering modes allow it to perfectly occupy deep, irregular hydrophobic pockets in targets such as kinases or G-protein-coupled receptors (GPCRs). Conversely, the imidazole ring acts as a bioisostere for various amides and heterocycles, providing a strong hydrogen bond acceptor (N3) and the ability to coordinate with metal ions (e.g., Zn²⁺ in matrix metalloproteinases or Fe in cytochrome P450 enzymes) [1].

Physicochemical & Structural Profile

To ensure predictable pharmacokinetics and reactivity, it is critical to understand the foundational properties of this building block [1][2].

PropertyValue / Description
Chemical Name 1-Cycloheptyl-1H-imidazole
CAS Number 71614-57-8 (Also referenced as 67768-61-0)
Molecular Formula C₁₀H₁₆N₂
Molecular Weight 164.25 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in Ethyl Acetate, Dichloromethane, Methanol, DMF
Key Structural Features N-alkylated 5-membered aromatic heterocycle; sp³-rich lipophilic tail

Synthetic Methodologies & Protocols

As a Senior Application Scientist, it is vital to understand not just how to synthesize a compound, but why specific reagents and conditions are chosen. The following protocols are designed to be self-validating systems for reproducible library generation.

Protocol 1: De Novo Synthesis via the Debus-Radziszewski Reaction

The construction of the 1-cycloheptyl-1H-imidazole scaffold is most efficiently achieved via a one-pot multicomponent Debus-Radziszewski cyclization [1].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve cycloheptylamine (1.0 equiv) in methanol.

  • Imine Formation: Slowly add a 40% aqueous solution of glyoxal (1.0 equiv) at 0°C. Stir for 30 minutes.

    • Causality: Cooling prevents the exothermic degradation of the dialdehyde and controls the initial nucleophilic attack of the amine to form the imine/aminal intermediate.

  • Condensation: Add ammonium acetate (2.0 equiv) followed by a 37% aqueous solution of formaldehyde (1.2 equiv).

    • Causality: Ammonium acetate is chosen over ammonium chloride because the acetate acts as a mild base/buffer. This facilitates the condensation steps without overly protonating the primary amine, which would otherwise stall the reaction.

  • Cyclization: Attach a reflux condenser and heat the mixture to 60–80°C for 8–12 hours.

    • Causality: Mild heating drives the cyclodehydration step to form the aromatic imidazole core. Exceeding 80°C risks the polymerization of formaldehyde and glyoxal, drastically reducing the yield.

  • Workup: Cool to room temperature, adjust the pH to ~8-9 using saturated NaHCO₃, and extract with ethyl acetate (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via vacuum distillation to yield the target compound as a colorless oil.

Mechanism A Cycloheptylamine + NH4OAc C Imine / Aminal Intermediates A->C Nucleophilic Attack B Glyoxal + Formaldehyde B->C Carbonyl Condensation D Cyclodehydration (-H2O) C->D Intramolecular Cyclization E 1-Cycloheptyl-1H-imidazole (Target Scaffold) D->E Aromatization

Figure 1: Mechanistic pathway of the Debus-Radziszewski multicomponent imidazole synthesis.

Protocol 2: Downstream Functionalization (C4/C5 Bromination)

To utilize 1-cycloheptyl-1H-imidazole in cross-coupling reactions, it must be functionalized. Electrophilic bromination yields 4-bromo-1-cycloheptyl-1H-imidazole (CAS: 2137625-56-8) [3], an advanced intermediate for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-cycloheptyl-1H-imidazole (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Halogenation: Cool the solution to 0°C. Add N-bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes.

    • Causality: The electron-rich nature of the imidazole ring makes it highly susceptible to electrophilic aromatic substitution. Portion-wise addition of NBS at 0°C prevents over-bromination (forming the 4,5-dibromo derivative) and controls the regioselectivity, directing the electrophile primarily to the C4 position.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (DCM:MeOH 9:1) to ensure complete consumption of the starting material.

  • Quenching: Quench the reaction by pouring it into ice water containing 5% sodium thiosulfate.

    • Causality: Sodium thiosulfate neutralizes any residual active bromine species, preventing unwanted side reactions during extraction.

  • Extraction & Purification: Extract with ethyl acetate, wash extensively with brine to remove DMF, dry, and purify via flash chromatography.

Workflow S1 Scaffold Selection (1-Cycloheptyl-1H-imidazole) S2 Electrophilic Bromination (NBS, DMF) S1->S2 C4/C5 Activation S3 4-Bromo-1-cycloheptyl-1H-imidazole (Advanced Intermediate) S2->S3 Halogenation S4 Suzuki-Miyaura Cross-Coupling S3->S4 Boronic Acid Coupling S5 Target Library Generation & High-Throughput Screening S4->S5 Diversification

Figure 2: Downstream functionalization workflow for library generation in drug discovery.

References

  • Title: 1-Cycloheptyl-1H-imidazole (EVT-498165)
  • Source: leyan.
  • Title: Buy 5-bromo-6-chloro-3-methylpyridine-2-carbonitrile (EVT-6367217) - EvitaChem (Contains 4-bromo-1-cycloheptyl-1H-imidazole data)
Application

Application Note: 1-Cycloheptyl-1H-imidazole as a Strategic Intermediate in API Synthesis

Executive Summary In modern medicinal chemistry, the spatial arrangement and lipophilicity of molecular scaffolds dictate target affinity, metabolic stability, and pharmacokinetic profiles. 1-Cycloheptyl-1H-imidazole (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the spatial arrangement and lipophilicity of molecular scaffolds dictate target affinity, metabolic stability, and pharmacokinetic profiles. 1-Cycloheptyl-1H-imidazole (CAS: 71614-57-8) has emerged as a highly specialized building block in the synthesis of Active Pharmaceutical Ingredients (APIs). Characterized by its unique seven-membered cycloaliphatic ring attached to an electron-rich imidazole core, this intermediate provides a distinct conformational flexibility and steric bulk compared to standard cyclopentyl or cyclohexyl derivatives[1].

This application note details the mechanistic rationale, synthetic workflows, and downstream functionalization protocols for utilizing 1-cycloheptyl-1H-imidazole. It specifically highlights its critical role in developing central nervous system (CNS) agents, such as Cholecystokinin-2 (CCK2) receptor antagonists[2], and its utility as a boundary-defining steric probe in the design of antimycobacterial MmpL3 inhibitors[3].

Chemical Profile & Mechanistic Rationale

The Role of the Cycloheptyl Moiety

The cycloheptyl ring is strategically employed to modulate the calculated partition coefficient (cLogP) and to probe the volumetric limits of hydrophobic binding pockets in target proteins. Unlike rigid aromatic rings, the cycloheptyl group undergoes pseudorotation, allowing it to adapt to complex receptor topologies.

The Imidazole Core as a Synthetic Hub

The N-alkylated imidazole core is highly versatile. While the N1 position is permanently blocked by the cycloheptyl group, the C2, C4, and C5 positions remain available for regioselective functionalization. The C2 proton is particularly acidic (pKa ~33) due to the inductive withdrawal from the adjacent nitrogen atoms, making it an ideal site for directed lithiation and subsequent electrophilic trapping to generate complex API architectures.

Quantitative Data: Physicochemical & SAR Profiling

To understand the utility of this intermediate, we must examine both its baseline properties and its comparative performance in Structure-Activity Relationship (SAR) studies.

Table 1: Physicochemical Properties of 1-Cycloheptyl-1H-imidazole

PropertyValue / DescriptionRationale / Implication
CAS Number 71614-57-8 / 67768-61-0Primary identifiers for procurement and spectral databases[1].
Molecular Formula C10H16N2Comprises the C7 cycloheptyl and C3 imidazole rings[4].
Molecular Weight 164.25 g/mol Low molecular weight allows for downstream additions without exceeding Lipinski's Rule of 5.
Appearance Colorless OilRequires vacuum distillation for purification[1].

Table 2: SAR Data for Imidazole-2-carboxamides against M. tuberculosis Data demonstrates the use of the cycloheptyl group to map the steric boundaries of the MmpL3 transporter pocket[3].

N-Alkyl Head GroupMIC against M. tb (μg/mL)Mechanistic Interpretation
(1R,2R,3R,5S)-(−)-isopinocampheyl8Optimal spatial fill and hydrophobic interaction.
1-Adamantyl32Moderate activity; rigid bulk is tolerated but not optimal.
Cycloheptyl ≥64 (Inactive) Critical negative control; proves the pocket cannot accommodate the specific dynamic sweep of the 7-membered ring[3].

Experimental Protocols

The following self-validating protocols outline the de novo synthesis of the intermediate and its subsequent functionalization into an API precursor.

Protocol A: De Novo Synthesis via Debus-Radziszewski Condensation

Objective: Synthesize 1-cycloheptyl-1H-imidazole bypassing the steric hindrance that prevents direct S_N2 alkylation of imidazole with cycloheptyl halides.

Causality & Logic: Building the imidazole ring around the bulky cycloheptylamine ensures high yields. Formaldehyde and an implicit dicarbonyl (like glyoxal) provide the carbon backbone, while ammonium chloride supplies the second nitrogen[1].

Step-by-Step Methodology:

  • Reagent Assembly: In a round-bottom flask, combine 1.0 equivalent of cycloheptylamine with an aqueous solution containing 1.2 equivalents of ammonium chloride and 1.2 equivalents of formaldehyde[1].

  • Cyclization: Heat the mixture at reflux (approx. 100°C) for 12 hours. Rationale: Thermal energy is required to drive the sequential imine condensation and subsequent aromatization steps.

  • Alkaline Workup: Cool the reaction to 0°C and adjust the pH to >10 using 2M NaOH. Rationale: Imidazole is basic; high pH ensures the product is neutral and partitions efficiently into the organic phase[1].

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Purification: Remove the solvent in vacuo and purify the crude oil via vacuum distillation to yield 1-cycloheptyl-1H-imidazole as a colorless oil (approx. 50% yield)[1].

  • Validation: Confirm via 1H NMR (CDCl3). Look for the characteristic downfield imidazole protons (δ 7.5, 7.0, 6.9 ppm) and the cycloheptyl N-CH multiplet (δ 4.0–4.2 ppm)[5].

Protocol B: Regioselective C2-Lithiation for API Functionalization

Objective: Functionalize the C2 position to synthesize precursors for CCK2 antagonists (e.g., 2,4,5-trisubstituted imidazoles)[2].

Causality & Logic: n-Butyllithium (n-BuLi) is used at cryogenic temperatures to kinetically deprotonate the most acidic C2 position without causing nucleophilic ring-opening.

Step-by-Step Methodology:

  • Preparation: Dissolve purified 1-cycloheptyl-1H-imidazole in anhydrous Tetrahydrofuran (THF) under a strict Argon atmosphere.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78°C.

  • Lithiation: Add 1.1 equivalents of n-BuLi (solution in hexanes) dropwise over 15 minutes. Stir at -78°C for 30 minutes to ensure complete formation of the 2-lithioimidazole intermediate.

  • Electrophilic Trapping: Introduce the desired electrophile (e.g., an isocyanate to form a carboxamide[5], or an acyl chloride for CCK2 antagonist precursors[2]). Stir for an additional 1 hour, allowing the reaction to slowly warm to room temperature.

  • Quenching & Validation: Quench with saturated aqueous NH4Cl. Extract with dichloromethane. Validate the functionalization via 13C NMR by confirming the disappearance of the C2 C-H signal and the appearance of a new quaternary carbon peak (shifted downfield to ~150-160 ppm).

Visualizations & Workflows

Synthetic Workflow Diagram

The following diagram illustrates the chemical pipeline from raw precursors to advanced pharmaceutical applications.

G cluster_0 Precursors N1 Cycloheptylamine N3 1-Cycloheptyl-1H-imidazole (Key Intermediate) N1->N3 Reflux, 12h (Debus-Radziszewski) N2 Formaldehyde + Ammonium Chloride N2->N3 N4 C2-Lithiation (n-BuLi, -78°C) N3->N4 Deprotonation N5 Electrophilic Trapping (e.g., Isocyanates, Acyls) N4->N5 Functionalization N6 API Candidates (CCK2 Antagonists) N5->N6 Drug Design N7 SAR Probes (MmpL3 Inhibitors) N5->N7 Boundary Testing

Figure 1: Synthetic workflow from raw precursors to downstream API functionalization.

Mechanism of Action: CCK2 Receptor Antagonism

Once synthesized, functionalized 1-cycloheptyl-1H-imidazole derivatives act as potent antagonists in the CNS and gastrointestinal systems[2].

G Gastrin Gastrin (Peptide Hormone) CCK2R CCK2 Receptor (GPCR on ECL Cells) Gastrin->CCK2R Activates Gq Gq/11 Protein CCK2R->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC Calcium Intracellular Ca2+ Release PLC->Calcium IP3/DAG Pathway Acid Gastric Acid Secretion Calcium->Acid Physiological Response Inhibitor 1-Cycloheptyl-1H-imidazole Derivatives (Antagonists) Inhibitor->CCK2R Competitive Inhibition

Figure 2: Signaling pathway of CCK2 activation and its competitive inhibition by imidazole derivatives.

References

  • Title : Optimization of the in Vitro and in Vivo Properties of a Novel Series of 2,4,5-Trisubstituted Imidazoles as Potent Cholecystokinin-2 (CCK2) Antagonists Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity Source : PubMed Central (PMC) / Journal of Medicinal Chemistry URL :[Link]

  • Title : Pharmaceuticals-Imidazoles Source : ENAO Chemical Co., Ltd URL :[Link]

Sources

Method

Application Note: Catalytic Applications of Bulky N-Alkyl Imidazoles

Executive Summary Bulky N-alkyl imidazoles have emerged as highly versatile organocatalysts across distinct chemical disciplines, ranging from prebiotic synthetic biology to green chemistry and asymmetric organic synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bulky N-alkyl imidazoles have emerged as highly versatile organocatalysts across distinct chemical disciplines, ranging from prebiotic synthetic biology to green chemistry and asymmetric organic synthesis. By carefully tuning the steric bulk of the N1-alkyl substituent and the electronic properties of the imidazole ring, researchers can design catalysts that exhibit highly specific nucleophilicity, tunable leaving-group abilities, and precise spatial control.

This application note provides a comprehensive guide to deploying bulky N-alkyl imidazoles in three cutting-edge workflows: (1) Enhanced non-enzymatic RNA ligation , (2) Asymmetric kinetic resolution via acyl transfer , and (3) Organocatalytic CO₂ fixation .

Mechanistic Foundations: The Causality of Catalyst Design

The efficacy of bulky N-alkyl imidazoles stems from the decoupling of basicity and nucleophilicity. The unhindered N3 nitrogen acts as a potent nucleophile, while the N1-alkyl group (ranging from simple hydroxyethyl chains to complex chiral peptide scaffolds) dictates the reaction trajectory.

  • In Acyl Transfer (Asymmetric Synthesis): The N-alkyl imidazole attacks an acyl donor (e.g., acetic anhydride) to form a highly reactive N-acyl imidazolium intermediate. When embedded within a rigid peptide scaffold, the bulky N-alkyl group and adjacent amino acids create a chiral hydrogen-bonding pocket. This pocket selectively binds one enantiomer of a racemic substrate, lowering the transition state energy for its acylation while sterically blocking the other enantiomer .

  • In Phosphodiester Ligation (Synthetic Biology): In the absence of enzymes, RNA ligation is kinetically sluggish. N-alkyl imidazoles, such as 1-(2-hydroxyethyl)imidazole (HEI), act as nucleophilic organocatalysts. They rapidly exchange with weaker leaving groups (like 2-methylimidazole) on activated nucleotides, generating a highly electrophilic imidazolium-bridged intermediate that accelerates nucleophilic attack by the 3'-terminus of an adjacent RNA strand .

  • In CO₂ Fixation (Green Chemistry): Bulky N-alkyl imidazolium salts serve as precursors to N-heterocyclic carbenes (NHCs). The steric bulk prevents catalyst dimerization (Wanzlick equilibrium), allowing the free carbene to cooperatively activate CO₂ while a secondary functional group on the catalyst activates the terminal alkyne .

Workflow I: Enhanced Non-Enzymatic RNA Ligation

Application: Assembly of long RNA strands or functional ribozymes from short (10–12 nt) oligonucleotides. Catalyst: 1-(2-hydroxyethyl)imidazole (HEI).

Causality & Rationale

Standard chemical RNA ligation using 2-methylimidazole-activated oligonucleotides is too slow to be practical for ribozyme assembly. Adding HEI introduces a dynamic covalent exchange mechanism. HEI attacks the activated phosphate, forming a highly reactive HEI-phosphate intermediate. To ensure the system is self-validating, a 3'-amino modified RNA nucleophile is used to provide a rapid readout, and a "minus-HEI" control is run in parallel to quantify the catalytic rate enhancement.

Step-by-Step Protocol
  • Substrate Preparation: Synthesize a 5'-fluorescently labeled RNA primer with a 3'-amino terminus, and a 5'-(2-methylimidazole)-activated RNA downstream ligator.

  • Splint Annealing: Mix 1 μM primer, 2 μM downstream ligator, and 3 μM complementary RNA splint in a buffer containing 200 mM HEPES (pH 8.0). Heat to 95°C for 3 minutes, then slowly cool to 25°C to ensure proper hybridization.

  • Catalyst Addition: Add 100 mM MgCl₂ and 50 mM HEI (organocatalyst) to the reaction mixture.

  • Self-Validating Control: Set up an identical reaction tube replacing the 50 mM HEI with an equivalent volume of RNase-free water.

  • Reaction Execution & Quenching: Incubate at 25°C. Remove 1 μL aliquots at specific time points (0, 10, 30, 60, and 120 minutes) and immediately quench in 9 μL of a stopping buffer (8 M urea, 50 mM EDTA, 1x TBE). The EDTA chelates Mg²⁺, instantly halting the catalytic cycle.

  • Analysis: Resolve the quenched samples on a 20% denaturing polyacrylamide gel (PAGE). Quantify the conversion of the primer to the ligated product using fluorescence imaging.

RNALigation A 2-MeImp-Activated RNA Ligator C HEI-Activated RNA Intermediate A->C Catalyst Exchange B HEI Catalyst (N-Alkyl Imidazole) B->C Nucleophilic Attack E Ligated RNA Product C->E Phosphodiester Bond Formation D 3'-Amino RNA Primer D->E Nucleophilic Attack

Caption: Mechanistic pathway of HEI-catalyzed non-enzymatic RNA ligation via intermediate exchange.

Workflow II: Asymmetric Kinetic Resolution of Secondary Alcohols

Application: Enantioselective acylation to isolate highly enantioenriched alcohols and esters. Catalyst: Peptide-embedded N-alkyl imidazole (e.g., Miller's modified histidine catalysts) .

Causality & Rationale

Achieving high enantioselectivity requires a highly organized transition state. The peptide backbone of the catalyst provides a rigid, chiral hydrogen-bond donor network. The N-alkyl imidazole moiety acts as the catalytic nucleophile, forming an N-acyl imidazolium ion. The substrate's hydroxyl group is directed by the H-bond network to attack the acyl group from only one specific stereochemical face. An internal standard (e.g., dodecane) is added to the reaction to make the HPLC quantification self-validating and independent of injection volume errors.

Step-by-Step Protocol
  • Reaction Setup: In an oven-dried vial under argon, dissolve 1.0 mmol of the racemic secondary alcohol (e.g., 1-phenylethanol) in 5.0 mL of anhydrous toluene.

  • Internal Standard: Add 0.5 mmol of dodecane as an internal standard for quantitative GC/HPLC tracking.

  • Catalyst & Base Addition: Add 5 mol% (0.05 mmol) of the chiral peptide-N-alkyl imidazole catalyst and 0.5 mmol of N,N-diisopropylethylamine (DIPEA). DIPEA acts as a non-nucleophilic proton sink to prevent the generated acetic acid from protonating and deactivating the imidazole catalyst.

  • Acylation: Cool the mixture to -20°C. Dropwise, add 0.55 mmol of acetic anhydride.

  • Monitoring: Extract 20 μL aliquots every 2 hours. Quench with methanol, filter through a short silica plug, and analyze via chiral stationary phase HPLC (e.g., Chiralcel OD-H column).

  • Termination & Isolation: Once the conversion reaches exactly 50% (indicating optimal kinetic resolution), quench the bulk reaction with saturated aqueous NaHCO₃. Separate the organic layer, concentrate, and purify via flash chromatography to isolate the enantioenriched ester and the unreacted enantioenriched alcohol.

KineticResolution S1 Step 1: Substrate Prep Racemic Alcohol + Ac2O S2 Step 2: Catalyst Addition Peptide-N-Alkyl Imidazole (5 mol%) S1->S2 S3 Step 3: Enantioselective Acylation Chiral Pocket H-Bonding S2->S3 S4 Step 4: Reaction Monitoring Chiral HPLC Analysis S3->S4 S5 Step 5: Product Isolation Enantioenriched Ester + Unreacted Alcohol S4->S5

Caption: Workflow for the asymmetric kinetic resolution of secondary alcohols using peptide-imidazole catalysts.

Workflow III: Organocatalytic CO₂ Fixation via Terminal Alkynes

Application: Synthesis of propiolic acid derivatives using atmospheric CO₂. Catalyst: Bifunctional N-propyl imidazolium salt (NHC precursor) .

Causality & Rationale

Metal-free CO₂ fixation is notoriously difficult due to the thermodynamic stability of CO₂. A bifunctional N-alkyl imidazolium salt overcomes this by generating an NHC in situ upon treatment with a mild base (Cs₂CO₃). The bulky N-propyl group stabilizes the NHC. The NHC nucleophilically attacks CO₂ to form an imidazolium carboxylate intermediate, while a secondary basic site on the catalyst deprotonates the terminal alkyne. The proximity of these activated species drives the C-C bond formation. A control reaction omitting the NHC precursor is required to validate that the background reaction (base-only) does not contribute to the yield.

Step-by-Step Protocol
  • Atmosphere Exchange: In a Schlenk tube equipped with a magnetic stir bar, add 5 mol% of the bifunctional N-propyl imidazolium catalyst and 1.2 equivalents of Cs₂CO₃. Evacuate the tube and backfill with CO₂ gas (balloon pressure, 1 atm). Repeat this cycle three times.

  • Reagent Addition: Inject 1.0 mmol of the terminal alkyne (e.g., phenylacetylene) and 2.0 mL of anhydrous DMSO through the septum.

  • Reaction: Stir the mixture at 60°C for 12 hours under a constant 1 atm CO₂ atmosphere.

  • Alkylating Agent (Optional 3-Component Reaction): If an ester is desired rather than the free acid, inject 1.2 mmol of an alkyl halide (e.g., ethyl iodide) at the 12-hour mark and stir for an additional 4 hours.

  • Workup: Dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Analyze the crude product via ¹H NMR to determine the yield. The complete disappearance of the terminal alkyne C-H proton signal (~3.0 ppm) confirms successful carboxylation.

Quantitative Data Summaries

To aid in experimental design, the following table summarizes the typical catalytic efficiencies and operational parameters of the N-alkyl imidazole systems described above.

Application FieldCatalyst TypeSubstrateCatalyst LoadingReaction TimeKey Performance Metric
Synthetic Biology HEI (Organocatalyst)10-12 nt activated RNA50 mM (Excess)1–2 Hours>10-fold increase in ligation rate ( kobs​ )
Asymmetric Synthesis Peptide-N-Alkyl ImidazoleRacemic Secondary Alcohols5 mol%12–24 HoursSelectivity factor ( s ) > 50; >99% ee
Green Chemistry N-Propyl Imidazolium (NHC)Terminal Alkynes + CO₂5 mol%12 Hours>85% yield of propiolic acid derivatives

References

  • Small-Molecule H-Bond Donors in Asymmetric Catalysis Chemical Reviews, 2007, 107(12), 5713–5743. (Includes discussion of Miller's peptide-imidazole catalysts). URL:[Link]

  • Assembly of a functional ribozyme from short oligomers by enhanced non-enzymatic ligation bioRxiv, 2019. URL:[Link]

  • Organocatalytic Strategy for the Fixation of CO₂ via Carboxylation of Terminal Alkynes The Journal of Organic Chemistry, 2021, 86(2), 1850–1860. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Cycloheptyl-1H-imidazole

Welcome to the technical support guide for the purification of crude 1-cycloheptyl-1H-imidazole. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of crude 1-cycloheptyl-1H-imidazole. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this compound with high purity. This guide provides answers to frequently asked questions, detailed troubleshooting workflows for common purification techniques, and step-by-step experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of 1-cycloheptyl-1H-imidazole?

Common impurities typically arise from unreacted starting materials or side reactions during synthesis.[1] Depending on the synthetic route (e.g., Debus synthesis from glyoxal, formaldehyde, and cycloheptylamine, or N-alkylation of imidazole), you can expect:

  • Unreacted Starting Materials: Residual imidazole, cycloheptylamine, or cycloheptyl halides.

  • Oxidation Byproducts: The imidazole ring can be susceptible to air oxidation, which may lead to colored, highly conjugated impurities.[1]

  • Polymerization Products: Formaldehyde and glyoxal can form polymeric side products.

  • Residual Solvents and Reagents: Catalysts, bases (like potassium carbonate), or high-boiling solvents (like DMF or acetonitrile) used during the synthesis.[2]

Q2: My crude product is a dark brown or yellow oil. What is the best initial purification step?

A dark color often indicates the presence of conjugated or polymeric impurities.[1] For an oily, basic compound like 1-cycloheptyl-1H-imidazole, an acid-base extraction is an excellent first-line purification strategy.[3][4][5] This technique effectively separates the basic product from neutral impurities (e.g., non-amine starting materials, polymeric byproducts) and acidic impurities. It is a highly effective and scalable method for initial cleanup before a final polishing step like chromatography or distillation.[6][7]

Q3: How do I choose between vacuum distillation, column chromatography, and acid-base extraction?

The choice depends on the scale of your reaction, the nature of the impurities, and the desired final purity. The following decision tree and table can guide your selection.

G Start Crude 1-Cycloheptyl-1H-imidazole (Oil) IsColored Is the crude product intensely colored or full of solids? Start->IsColored Scale What is the scale of the reaction? IsColored->Scale  No AcidBase Perform Acid-Base Extraction IsColored->AcidBase  Yes TLC TLC shows multiple close-running spots? Scale->TLC < 5 g Distill Purify by Vacuum Distillation Scale->Distill > 5 g TLC->Distill  No (single major spot) Column Purify by Column Chromatography TLC->Column  Yes AcidBase->Scale FinalProduct High-Purity Product Distill->FinalProduct Column->FinalProduct G Start Tailing observed for 1-Cycloheptyl-1H-imidazole on Silica Gel AddBase Add Basic Modifier to Eluent Start->AddBase Option A SwitchPhase Switch Stationary Phase Start->SwitchPhase Option B Option1 Add 0.5-1% Triethylamine (Et3N) to the mobile phase. AddBase->Option1 Option2 Add 0.5-1% Ammonium Hydroxide (NH4OH) to the polar solvent component (e.g., MeOH). AddBase->Option2 Option3 Use Alumina (basic or neutral) instead of silica. SwitchPhase->Option3 Option4 Use Reverse-Phase (C18) Silica with an appropriate mobile phase (e.g., MeCN/H2O). SwitchPhase->Option4 Resolved Sharp, symmetrical peaks achieved. Option1->Resolved Option2->Resolved Option3->Resolved Option4->Resolved

Sources

Optimization

troubleshooting low solubility of 1-cycloheptyl-1H-imidazole in aqueous media

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges regarding highly lipophilic substituted imidazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges regarding highly lipophilic substituted imidazoles.

1-Cycloheptyl-1H-imidazole presents a classic biopharmaceutical hurdle: it possesses a polar, ionizable headgroup (the imidazole ring) tethered to a bulky, highly hydrophobic moiety (the cycloheptyl ring). This guide provides field-proven, mechanistically grounded strategies to force this recalcitrant compound into aqueous solution without compromising your downstream biological or analytical assays.

Diagnostic Decision Matrix

Before proceeding to the troubleshooting steps, use the following decision tree to identify the optimal solubilization strategy based on the specific constraints of your experimental system.

Workflow Start Issue: 1-Cycloheptyl-1H-imidazole Precipitates in Aqueous Media CheckPH Can the assay tolerate acidic conditions (pH < 5.5)? Start->CheckPH PHYes Yes CheckPH->PHYes PHNo No (Physiological pH) CheckPH->PHNo Protonation pH Adjustment Protonate N3 (pKa ~7.2) Form Imidazolium Cation PHYes->Protonation CheckTox Can the system tolerate organic solvents/surfactants? PHNo->CheckTox Success Compound Solubilized Proceed with Assay Protonation->Success ToxYes Yes CheckTox->ToxYes ToxNo No (Sensitive cells/In vivo) CheckTox->ToxNo Cosolvent Co-Solvent/Surfactant Cascade DMSO + Tween-80 ToxYes->Cosolvent Cyclodextrin Host-Guest Complexation Encapsulate in HP-β-CD ToxNo->Cyclodextrin Cosolvent->Success Cyclodextrin->Success

Decision matrix for solubilizing 1-cycloheptyl-1H-imidazole based on assay constraints.

Troubleshooting Guide & FAQs

Q1: Why does 1-cycloheptyl-1H-imidazole precipitate immediately upon addition to my aqueous buffer, despite the polar imidazole ring? The Science: While unsubstituted imidazole is highly polar (dipole moment ~3.61D) and entirely miscible in water (up to 633 g/L)[1], substitution at the N1 position fundamentally alters its physicochemical profile. The placement of an alkyl or cycloalkyl substituent at the 1-position significantly increases the hydrophobic properties of the molecule[2]. The bulky cycloheptyl group disrupts water's hydrogen-bonding network. To minimize the thermodynamically unfavorable exposure of this lipophilic ring to water, the molecules rapidly aggregate and precipitate out of solution[3].

Q2: My assay can tolerate acidic conditions. How can I leverage pH to achieve complete dissolution? The Science: Imidazoles are amphoteric, but 1-alkylimidazoles act primarily as weak bases due to the free electron pair on the unsubstituted N3 nitrogen. The pKa of the conjugate acid of 1-alkylimidazoles typically ranges from 7.2 to 7.5. By lowering the pH of your aqueous vehicle to at least two units below the pKa (e.g., pH 4.5 to 5.0), you drive the equilibrium toward >99% protonation. This forms an imidazolium cation, which interacts favorably with water via ion-dipole interactions, drastically increasing solubility.

Q3: I am running an in vitro cell-based assay at physiological pH (7.4) and cannot use acidic buffers. What is the most reliable formulation strategy? The Science: At pH 7.4, the compound exists near its pKa, meaning a significant fraction is in the neutral, highly lipophilic state. To prevent precipitation without altering pH, you must physically shield the cycloheptyl ring from the aqueous environment. Complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here. The hydrophobic cycloheptyl ring inserts into the lipophilic inner cavity of the cyclodextrin, while the hydrophilic exterior of the HP-β-CD molecule ensures high aqueous solubility. Studies on similar lipophilic benzimidazoles show that HP-β-CD can increase aqueous solubility by over 1000-fold[4].

Q4: I prepared a 100 mM stock in 100% DMSO, but it crashes out when diluted to 1% DMSO in buffer. Why does this "solvent shift" happen, and how do I fix it? The Science: This is a classic "solvent shift" precipitation. While the compound is highly soluble in pure DMSO, the sudden introduction of water rapidly extracts the DMSO away from the compound. Because the intrinsic aqueous solubility of the neutral 1-cycloheptyl-1H-imidazole is extremely low, it supersaturates and nucleates into crystals instantly[3]. The Fix: Instead of a direct spike, use a co-solvent/surfactant cascade. Pre-mix the DMSO stock with a surfactant (like Tween-80 or Kolliphor EL) before adding it dropwise to the aqueous buffer under vigorous vortexing. The surfactant lowers the interfacial tension and forms micelles that trap the hydrophobic compound before it can crystallize[3].

Quantitative Data Summary

Understanding the physicochemical shifts between the parent imidazole and your substituted compound is critical for predicting solubility behavior.

ParameterUnsubstituted Imidazole1-Alkyl/Cycloalkyl ImidazolesCausality / Impact
Aqueous Solubility (Neutral) Highly Soluble (~633 g/L)[1]Poorly Soluble (< 1 mg/mL)Bulky lipophilic ring disrupts water H-bonding network, driving aggregation[2].
pKa (Conjugate Acid) ~6.95[1]~7.2 - 7.5Alkyl substitution slightly increases electron density on the ring, increasing basicity.
LogP (Hydrophobicity) -0.08[5]> 2.5 (Estimated)N1-substitution drives lipophilicity, requiring complexation or co-solvents at pH > 7.
HP-β-CD Enhancement Not RequiredUp to 1000x+ increase[4]Hydrophobic cavity shields the cycloheptyl group from the aqueous phase[4].

Standard Operating Procedures (SOPs)

Protocol 1: pH-Driven Solubilization (Imidazolium Salt Formation)

Use this protocol when downstream applications can tolerate pH < 5.5.

  • Weighing: Weigh the required mass of 1-cycloheptyl-1H-imidazole into a clean glass vial.

  • Suspension: Add 80% of the final target volume using distilled water. The compound will remain insoluble, forming a cloudy suspension.

  • Titration: Under continuous magnetic stirring (400 rpm), add 0.1 M HCl dropwise.

  • Monitoring: Monitor the pH continuously. The compound will begin to dissolve as the pH drops below 6.0.

  • Clearance: Continue adding HCl until the solution is completely clear and the pH is stabilized between 4.5 and 5.0 (well below the ~7.2 pKa).

  • Finalization: Adjust to the final volume with distilled water.

Self-Validation Check: Measure the optical density at 600 nm (OD600) using a spectrophotometer. A reading of < 0.05 indicates the complete absence of micro-precipitates, confirming a true solution.

Protocol 2: HP-β-CD Inclusion Complexation (Kneading Method)

Use this protocol for physiological pH (7.4) assays, cell culture, or in vivo dosing.

  • Stoichiometry: Calculate a 1:2 molar ratio of 1-cycloheptyl-1H-imidazole to Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Paste Formation: Place the HP-β-CD powder into a ceramic mortar. Add a minimal volume of 50% v/v ethanol/water to form a thick, uniform paste.

  • Integration: Add the 1-cycloheptyl-1H-imidazole powder directly into the paste.

  • Mechanical Shearing: Triturate (knead) the mixture vigorously with a pestle for 45-60 minutes. Mechanistic note: The mechanical shearing forces the lipophilic cycloheptyl ring into the cyclodextrin cavity, replacing the water molecules inside.

  • Desiccation: Dry the resulting paste under a vacuum desiccator or lyophilizer for 24 hours to remove all residual solvents.

  • Reconstitution: Reconstitute the resulting white powder in your physiological assay buffer (pH 7.4).

Self-Validation Check: Centrifuge the reconstituted solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. The absence of a visible pellet confirms successful inclusion complexation and complete solubilization.

References

  • [4] Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. SciELO. Available at:[Link]

  • Facilitated selective transport of Co(II), Ni(II), Zn(II) and Cd(II) across polymer inclusion membranes containing 1-decyl-imidazole as a carrier. Polish Academy of Sciences (PAN). Available at: [Link]

  • [1] Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • [2] Application of Hydrophobic Alkylimidazoles in the Separation of Non-Ferrous Metal Ions across Plasticised Membranes. Semantic Scholar. Available at:[Link]

  • [5] Imidazole | C3H4N2 | CID 795. PubChem - NIH. Available at: [Link]

  • [3] Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Available at: [Link]

Sources

Troubleshooting

separation of 1-cycloheptyl-1H-imidazole from unreacted cycloheptyl bromide

Welcome to the Technical Support Center for Heterocyclic Synthesis and Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating N-alkyl i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis and Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating N-alkyl imidazoles.

The synthesis of 1-cycloheptyl-1H-imidazole via the N-alkylation of imidazole with cycloheptyl bromide frequently leaves unreacted alkyl halide in the crude mixture[1]. Because the alkyl halide is a neutral, non-polar liquid and the imidazole product is a basic, polar heterocycle, their separation requires exploiting fundamental differences in basicity, volatility, and solid-phase interactions[2].

Below is a comprehensive troubleshooting guide and methodology breakdown to ensure high-purity isolation.

Part 1: Physicochemical Context & Data Presentation

Before selecting a purification strategy, it is critical to understand the divergent properties of your target product and the primary impurity. This dictates the causality behind our solvent and technique selections.

Property1-Cycloheptyl-1H-imidazole (Target Product)Cycloheptyl Bromide (Impurity)
Chemical Classification Basic N-heterocycleNeutral alkyl halide
Boiling Point > 250 °C (est. at 760 mmHg)71–72 °C at 10.0 mmHg[3],[4]
Density ~ 1.05 g/mL1.289 g/mL at 25 °C[4],[5]
pKa (Conjugate Acid) ~ 7.0N/A (Non-ionizable)
Solubility Profile Soluble in acidic aq. solutions & organicsSoluble in organics; Insoluble in water

Part 2: Separation Workflows & Troubleshooting FAQs

Q1: What is the most scalable method to separate the imidazole product from the unreacted bromide, and why does it work?

A: Acid-base liquid-liquid extraction is the most efficient, cost-effective, and scalable technique for this mixture[2].

The Causality: Imidazole derivatives possess a lone pair of electrons on the sp2-hybridized nitrogen (N3), making them moderately basic (pKa ~7). When treated with a strong aqueous acid (such as 1M HCl), the imidazole ring is quantitatively protonated, forming a highly polar, water-soluble imidazolium chloride salt. Cycloheptyl bromide lacks any basic functional groups and remains entirely in the non-polar organic phase. This binary phase distribution allows for a near-quantitative separation without the need for expensive silica gel chromatography[2].

Separation_Workflow Start Crude Reaction Mixture (1-Cycloheptyl-1H-imidazole + Cycloheptyl Bromide) Step1 Dissolve in EtOAc Extract with 1M HCl (aq) Start->Step1 Org1 Organic Phase Unreacted Cycloheptyl Bromide Step1->Org1 Neutral species Aq1 Aqueous Phase Protonated Imidazolium Chloride Step1->Aq1 Basic species Step2 Basify with 1M NaOH (aq) Adjust to pH > 9 Aq1->Step2 Step3 Extract with fresh EtOAc Step2->Step3 Org2 Organic Phase Free 1-Cycloheptyl-1H-imidazole Step3->Org2 Deprotonated Aq2 Aqueous Phase Inorganic Salts (NaCl, H2O) Step3->Aq2 Waste Step4 Dry over Na2SO4, Filter, Concentrate in vacuo Org2->Step4 End Pure 1-Cycloheptyl-1H-imidazole Step4->End

Liquid-liquid acid-base extraction workflow for N-alkyl imidazole isolation.

Protocol 1: Self-Validating Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a ratio of 10 mL solvent per gram of crude.

  • Acidification: Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl (aq). Shake vigorously and vent. Self-Validation Check: Spot the aqueous layer on pH paper. It must read pH < 2. If not, the imidazole is not fully protonated; add more 1M HCl.

  • Phase Separation: Separate the layers. The organic layer contains the unreacted cycloheptyl bromide[3]. Do not discard either layer yet.

  • Washing: Wash the aqueous layer once more with a small volume of fresh Ethyl Acetate to remove trace bromide. Combine organic layers for bromide recovery or disposal.

  • Basification: Transfer the aqueous layer to an Erlenmeyer flask. While stirring in an ice bath (neutralization is exothermic), carefully add 1M NaOH (aq) dropwise until the pH is > 9. Self-Validation Check: The aqueous solution will become visibly cloudy as the free base 1-cycloheptyl-1H-imidazole drops out of the aqueous phase.

  • Product Extraction: Extract the basified aqueous layer with fresh Ethyl Acetate (3 x 10 mL per gram of product).

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure product.

Q2: I prefer to use silica gel column chromatography. How do I prevent the imidazole product from tailing and co-eluting with impurities?

A: N-alkyl imidazoles interact strongly with the acidic silanol (Si-OH) groups on the silica gel stationary phase, leading to severe peak tailing and poor resolution[2].

The Causality: To disrupt this hydrogen-bonding interaction, you must dynamically "end-cap" the acidic silanol sites by adding a basic modifier to your mobile phase.

Protocol 2: Modified Silica Gel Chromatography

  • Solvent Preparation: Prepare a mobile phase of Hexane/Ethyl Acetate (e.g., 7:3 v/v) containing 1-2% Triethylamine (TEA) or concentrated aqueous Ammonia.

  • Column Packing: Slurry-pack the silica gel using the TEA-modified solvent. Flush the column with at least two column volumes of the solvent to neutralize the silica bed prior to loading.

  • Loading: Load the crude mixture dissolved in a minimum amount of the modified mobile phase.

  • Elution: Elute with the modified solvent. Self-Validation Check: Monitor fractions by TLC (using the TEA-modified solvent). Cycloheptyl bromide (a non-polar spot, UV inactive, requires an iodine stain) will elute rapidly near the solvent front. The 1-cycloheptyl-1H-imidazole (strongly UV active) will elute later as a tight, symmetrical band devoid of tailing.

Q3: Can vacuum distillation be used to remove the unreacted cycloheptyl bromide without using solvents?

A: Yes, vacuum distillation is highly effective for this specific mixture due to the massive boiling point differential between the two compounds.

The Causality: Cycloheptyl bromide is relatively volatile, with a boiling point of 71–72 °C at 10.0 mmHg[3],[4]. In contrast, the N-alkylated imidazole has a significantly higher molecular weight and stronger dipole-dipole interactions, pushing its boiling point well above 150 °C under identical vacuum conditions[6].

Protocol 3: Vacuum Stripping

  • Setup: Transfer the crude oil to a round-bottom flask equipped with a short-path distillation head, a thermometer, and a receiving flask chilled in an ice bath.

  • Evacuation: Apply a stable vacuum (e.g., 10 mmHg).

  • Heating: Gradually heat the oil bath to 80–90 °C. Self-Validation Check: You will observe the cycloheptyl bromide distilling over at a vapor temperature of ~71 °C[3]. Once the vapor temperature drops and no more distillate collects in the receiving flask, the removal is complete.

  • Recovery: The residue remaining in the distillation pot is the enriched 1-cycloheptyl-1H-imidazole.

Sources

Optimization

resolving peak overlap in 1-cycloheptyl-1H-imidazole HPLC analysis

Technical Support Center: 1-Cycloheptyl-1H-imidazole Analysis A Guide to Resolving Peak Overlap in Reverse-Phase HPLC Introduction: The Challenge of Peak Co-elution In the precise world of pharmaceutical analysis, achiev...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-Cycloheptyl-1H-imidazole Analysis

A Guide to Resolving Peak Overlap in Reverse-Phase HPLC

Introduction: The Challenge of Peak Co-elution

In the precise world of pharmaceutical analysis, achieving baseline resolution between an active pharmaceutical ingredient (API) and its related substances—be they impurities, degradants, or isomers—is non-negotiable. The analysis of 1-cycloheptyl-1H-imidazole, a basic heterocyclic compound, by reverse-phase high-performance liquid chromatography (RP-HPLC) frequently presents a significant challenge: peak overlap or co-elution. This guide provides a systematic, in-depth troubleshooting framework for researchers, scientists, and drug development professionals to diagnose and resolve this critical separation issue. By understanding the underlying chromatographic principles, you can rationally modify analytical parameters to achieve optimal selectivity and resolution.

Part 1: Initial Assessment & Diagnosis

Before modifying any instrument parameters, it is crucial to diagnose the nature of the co-elution. The overlapping peak could be a closely related impurity, a stereoisomer, or a sample matrix component. A logical diagnostic process is the first step toward an effective solution.

G cluster_0 Diagnosis Workflow start Peak Overlap Observed q1 Is the peak shape symmetrical? (e.g., no shoulders) start->q1 a1_yes Potentially poor efficiency or insufficient selectivity. q1->a1_yes Yes a1_no Indicates a hidden, co-eluting peak (impurity/isomer). q1->a1_no No q2 Does peak area increase proportionally with sample concentration? a1_yes->q2 a1_no->q2 a2_yes Co-eluting peak is likely a related substance. q2->a2_yes Yes a2_no May indicate column overload or detector saturation. q2->a2_no No end_goal Proceed to Systematic Troubleshooting a2_yes->end_goal

Caption: Initial diagnosis of peak overlap issues.

Part 2: A Systematic Approach to Troubleshooting

Resolving peak overlap involves the methodical optimization of the three primary factors governing chromatographic separation: retention (k), selectivity (α), and efficiency (N)[1]. We will proceed in a logical fashion, starting with the simplest and most impactful adjustments.

Level 1: Mobile Phase Optimization — The Power of Selectivity

Changes to the mobile phase composition can produce the most significant impact on selectivity (α), the separation factor between two peaks. For ionizable compounds like 1-cycloheptyl-1H-imidazole, pH is the most powerful tool.

The Role of pH in Retaining Basic Compounds

1-cycloheptyl-1H-imidazole contains a basic imidazole ring with a predicted pKa of approximately 7.21[2]. In reverse-phase chromatography, the retention of ionizable compounds is highly dependent on their ionization state.[3][4]

  • At low pH (pH < pKa): The imidazole ring is protonated (positively charged). This increases its polarity, causing it to be less retained on a non-polar C18 stationary phase, resulting in shorter retention times.[4]

  • At high pH (pH > pKa): The imidazole ring is in its neutral, non-ionized form. This makes the molecule more hydrophobic (less polar), leading to stronger interaction with the stationary phase and significantly longer retention times.[3][4][5]

By adjusting the mobile phase pH, you can dramatically alter the retention time of the main peak relative to its impurities, thereby improving resolution.[6]

G cluster_1 Effect of pH on Analyte Retention low_ph Low pH (e.g., pH 3) pH << pKa protonated Analyte is Protonated (Charged) More Polar low_ph->protonated high_ph High pH (e.g., pH 9) pH >> pKa neutral Analyte is Neutral More Hydrophobic high_ph->neutral retention_low Weak Interaction with C18 Shorter Retention Time protonated->retention_low retention_high Strong Interaction with C18 Longer Retention Time neutral->retention_high

Caption: Influence of mobile phase pH on analyte state.

Protocol 1: Mobile Phase pH Scouting Study

This protocol outlines a systematic approach to evaluating the effect of mobile phase pH on the resolution of 1-cycloheptyl-1H-imidazole and its closely eluting species.[7]

  • Analyte Characterization: Note the predicted pKa of 1-cycloheptyl-1H-imidazole (~7.21)[2]. The most significant changes in retention will occur within ±1.5 pH units of the pKa.[5]

  • Buffer Preparation: Prepare a series of aqueous mobile phase buffers (e.g., 20 mM phosphate or acetate) at different pH values. A good starting range would be pH 3.0, 4.5, 6.0, 7.5, and 9.0.

    • Important: Always ensure the chosen pH is within the stable operating range of your HPLC column (typically pH 2-8 for standard silica columns).[8]

  • Initial Analysis: Perform an injection using your current method to serve as a baseline.

  • Data Collection: For each prepared pH:

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

    • Inject the sample and record the chromatogram.

  • Analysis: Compare the resolution (Rs) for the critical peak pair at each pH. Select the pH that provides the optimal selectivity and resolution.

pH of Aqueous PhaseExpected Analyte StateExpected Retention on C18 ColumnPotential Impact on Resolution
3.0 Fully Protonated (Cationic)LowGood peak shape for bases, may resolve from less basic impurities.[8]
6.0 Partially ProtonatedIntermediateRetention is highly sensitive to small pH changes; may offer unique selectivity.
9.0 (with pH stable column) Fully NeutralHighMaximizes hydrophobic retention; may resolve from more polar impurities.[4]
Level 2: Gradient & Flow Rate Adjustments

If mobile phase optimization does not yield baseline separation, refining the gradient profile is the next logical step.

Optimizing the Gradient Slope

For complex samples with multiple components, a gradient elution is often necessary. The steepness of this gradient is a critical parameter for resolution.[9]

  • Steep Gradient: A rapid increase in the organic solvent percentage. This leads to shorter analysis times but can cause closely eluting peaks to merge.[9]

  • Shallow Gradient: A slow, gradual increase in the organic solvent percentage. This increases the interaction time of analytes with the stationary phase, providing more opportunity for separation and improving the resolution of critical pairs.[7][9][10]

Protocol 2: Focused Gradient Optimization

  • Scouting Run: Perform an initial broad gradient run (e.g., 5% to 95% Acetonitrile in 20 minutes) to determine the approximate elution time of the target peaks.[10]

  • Design Focused Gradient: Based on the scouting run, design a shallower gradient around the elution window of the critical pair.[7] For example, if the peaks of interest elute between 40% and 50% acetonitrile:

    • Original Segment: 40-50% ACN in 1 minute (Slope = 10%/min)

    • Optimized Segment: 40-50% ACN in 5 minutes (Slope = 2%/min)

  • Evaluate and Refine: Analyze the results. A shallower slope should increase the distance between the peaks. Further fine-tuning of the gradient time can be performed to achieve baseline resolution.[10]

Flow Rate Adjustment

Reducing the flow rate can also enhance resolution. A lower flow rate decreases linear velocity, allowing more time for mass transfer between the mobile and stationary phases, which often leads to narrower peaks and better separation. However, this comes at the cost of longer run times.[7]

Level 3: Stationary Phase & Temperature Considerations

If the previous steps fail to resolve the peaks, a more fundamental change to the column chemistry or operating temperature may be required.

Alternative Stationary Phases

While C18 is the workhorse of reverse-phase chromatography, its selectivity may not be suitable for all separations. If co-elution persists, consider a column with a different stationary phase chemistry to introduce alternative separation mechanisms.[7][11]

Stationary PhaseSeparation Mechanism(s)Best For...
Phenyl-Hexyl Hydrophobic & π-π interactionsCompounds containing aromatic rings, offering different selectivity than C18.[11]
Cyano (CN) Hydrophobic & Dipole-dipole interactionsPolar compounds; can be used in both reverse-phase and normal-phase modes.[11]
Polar-Embedded Hydrophobic & Hydrogen BondingEnhanced retention of polar compounds and compatibility with highly aqueous mobile phases.[12][13]
HILIC Hydrophilic PartitioningVery polar, basic compounds that show little to no retention on C18 columns.[14][15]

The Effect of Temperature

Adjusting the column temperature can subtly alter selectivity. Lower temperatures generally increase mobile phase viscosity and can lead to longer retention times and potentially improved resolution, while higher temperatures decrease viscosity, shorten run times, and can sometimes change the elution order of peaks.

Frequently Asked Questions (FAQs)

Q1: My peak for 1-cycloheptyl-1H-imidazole is tailing. How can I fix this? A1: Peak tailing for basic compounds like this is often caused by secondary interactions with acidic silanol groups on the silica surface of the column.[8] To fix this, try operating at a low mobile phase pH (e.g., pH < 3) to protonate the silanols and minimize these interactions. Using a high-purity, end-capped column is also essential.[16]

Q2: I've tried adjusting pH and the gradient, but two peaks remain perfectly co-eluted. What's next? A2: If extensive mobile phase optimization doesn't work, it's highly likely that the selectivity of your C18 column is insufficient for this specific separation. You should explore a column with a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded phase, to introduce different separation mechanisms.[7][11]

Q3: Can I just use a longer column or a column with smaller particles to improve my resolution? A3: Yes, increasing column efficiency (N) by using a longer column or one packed with smaller particles (e.g., sub-2 µm) will result in sharper peaks and can improve resolution.[1][7] However, this is often less impactful than optimizing selectivity (α) through mobile phase changes. It will also lead to significantly higher backpressure.[7] It is generally recommended to first optimize selectivity before focusing on efficiency.

Q4: My baseline is drifting during my gradient run. What causes this? A4: Baseline drift in gradient elution is often caused by differences in the UV absorbance of your mobile phase components (A and B) at the detection wavelength.[10] Ensure you are using high-purity, HPLC-grade solvents and that any additives or buffers used in your aqueous phase do not have high absorbance at your chosen wavelength.

References

  • strategies for improving resolution of closely eluting compounds. Benchchem. 7

  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate.

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC.

  • 1-cyclohexyl-iMidazole. ChemBK.

  • Exploring the Role of pH in HPLC Separation. Veeprho.

  • How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf.

  • The use of Mobile Phase pH as a Method Development Tool. Chromatography Today.

  • Control pH During Method Development for Better Chromatography. Agilent.

  • Reverse Phase HPLC Columns. GL Sciences.

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters.

  • The Secrets of Successful Gradient Elution. LCGC International.

  • Gradient Optimization in Liquid Chromatography. Welch Materials.

  • 3 Ideal Columns for Analyzing Polar Compounds. YMC America.

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.

  • How to Improve HPLC Peak Resolution. Chrom Tech.

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.

  • HPLC Troubleshooting Guide.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in 1-Cycloheptyl-1H-imidazole Synthesis

Welcome to the Technical Support Center for the synthesis of 1-cycloheptyl-1H-imidazole and its derivatives. Synthesizing N-alkylimidazoles using secondary, sterically hindered alkyl groups like the cycloheptyl moiety pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-cycloheptyl-1H-imidazole and its derivatives. Synthesizing N-alkylimidazoles using secondary, sterically hindered alkyl groups like the cycloheptyl moiety presents unique mechanistic challenges—most notably, the competition between bimolecular nucleophilic substitution (SN2) and elimination (E2).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help researchers and drug development professionals maximize target yield and purity.

Diagnostic Workflow

Before beginning your synthesis, use the decision matrix below to determine the most robust synthetic route based on your specific imidazole substrate.

SynthesisStrategy Start Target: 1-Cycloheptyl-1H-imidazole Q1 Is the imidazole ring asymmetrically substituted? Start->Q1 Regio High risk of N1/N3 regioisomers Q1->Regio Yes Direct Direct N-Alkylation Route (Cycloheptyl Halide + Base) Q1->Direct No Ring De Novo Ring Construction (Cycloheptylamine + Glyoxal) Regio->Ring Avoid isomer mixture E2Risk High E2 Elimination Risk Optimize Base/Solvent Direct->E2Risk Secondary carbon steric hindrance Success Purified Target Compound Ring->Success Follow Protocol B E2Risk->Success Follow Protocol A

Decision matrix for selecting the optimal 1-cycloheptyl-1H-imidazole synthesis route.

Troubleshooting Guide & FAQs

Q1: My N-alkylation reaction is yielding primarily cycloheptene instead of 1-cycloheptyl-1H-imidazole. Why is this happening, and how can I fix it? A1: You are observing E2 elimination outcompeting the desired SN2 substitution. The cycloheptyl group is a bulky secondary alkyl halide. When the imidazolate anion attacks, steric hindrance at the secondary carbon raises the activation energy for the SN2 backside attack. Consequently, the basic imidazolate (or the inorganic base in the reaction) abstracts a beta-hydrogen, leading to cycloheptene formation (1[1]).

  • Causality & Solution: To minimize E2 elimination, you must reduce the basicity of the reaction environment while maintaining nucleophilicity.

    • Switch Bases: Avoid strong bases like Sodium Hydride (NaH) or Sodium Hydroxide (NaOH). Instead, use milder bases like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)[1]. Cs₂CO₃ is particularly effective because the large cesium cation loosely coordinates with the imidazolate, enhancing its nucleophilicity without drastically increasing basicity.

    • Lower Temperature: High temperatures exponentially favor elimination due to its higher entropy of activation. Keep the reaction at or below 60°C.

Q2: I am detecting a significant amount of a highly polar byproduct. LC-MS indicates a mass corresponding to the addition of two cycloheptyl groups. How do I prevent this? A2: This is over-alkylation, resulting in the formation of a 1,3-dicycloheptylimidazolium salt. Imidazoles have two nitrogen atoms; once the first is alkylated, the second nitrogen can still act as a nucleophile if the alkylating agent is present in excess (1[1]).

  • Causality & Solution: Over-alkylation is driven by local concentration excesses of the electrophile.

    • Stoichiometry: Use a slight excess of imidazole (1.1 to 1.2 equivalents) relative to the cycloheptyl halide[1].

    • Addition Rate: Add the cycloheptyl halide dropwise to the pre-formed imidazolate solution to maintain a low steady-state concentration of the electrophile.

Q3: I am trying to synthesize a 4-substituted-1-cycloheptyl-1H-imidazole, but I keep getting a mixture of 4-substituted and 5-substituted isomers. How can I control regioselectivity? A3: Tautomerization of unsymmetrically substituted imidazoles leads to two distinct nucleophilic nitrogen atoms (N1 and N3). Direct alkylation typically yields a mixture of both regioisomers, governed by the steric and electronic effects of the substituent[1].

  • Causality & Solution: The bulky cycloheptyl group will naturally favor attack at the less sterically hindered nitrogen, but mixtures are practically inevitable in direct alkylation.

    • Alternative Route (De Novo Synthesis): If regioselective separation is too difficult, abandon direct N-alkylation. Instead, construct the imidazole ring around the cycloheptyl group using the Debus-Radziszewski method. By reacting cycloheptylamine with a substituted dicarbonyl compound, formaldehyde, and ammonia, you can dictate the final substitution pattern without the risk of regioisomeric alkylation or E2 elimination (2[2]).

Mechanistic Pathway: SN2 vs. E2 Competition

Mechanism Reactants Imidazolate Anion + Cycloheptyl Bromide SN2 SN2 Pathway (Nucleophilic Attack) Reactants->SN2 Favored by: Mild Base (Cs2CO3), Polar Aprotic Solvent (DMF), Lower Temp E2 E2 Pathway (Beta-Hydride Abstraction) Reactants->E2 Favored by: Strong Base (NaH), High Temp, Steric Hindrance Prod_SN2 1-Cycloheptyl-1H-imidazole (Desired Product) SN2->Prod_SN2 Prod_E2 Imidazole + Cycloheptene + Br⁻ (Side Reactions) E2->Prod_E2

Competing mechanistic pathways in the reaction of imidazolate with cycloheptyl bromide.

Quantitative Data: Impact of Reaction Conditions on Yield

To illustrate the causality of base and solvent selection on the SN2/E2 ratio, consider the following optimization data for the reaction of 1H-imidazole with cycloheptyl bromide (1.0 eq) at 60°C for 12 hours.

Base (1.5 eq)SolventTemperatureYield (Target SN2)Yield (Cycloheptene E2)Dialkylation
NaHTHF60°C15%80%<5%
NaOHH₂O/Toluene90°C10%85%<5%
K₂CO₃MeCN60°C55%35%10%
Cs₂CO₃DMF60°C78%15%7%
Cs₂CO₃ DMF (Dropwise) *60°C 85% 12% <3%

*Cycloheptyl bromide added dropwise over 2 hours.

Validated Experimental Protocols

Protocol A: Optimized Direct N-Alkylation (SN2 Approach)

Use this protocol for symmetrical imidazoles where E2 elimination is the primary concern.

  • Deprotonation: To an oven-dried, argon-purged round-bottom flask, add 1H-imidazole (1.2 mmol, 1.2 eq) and anhydrous DMF (5.0 mL). Stir until completely dissolved.

  • Base Addition: Add anhydrous Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 1.5 eq) to the solution. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the imidazolate anion[1].

  • Electrophile Addition: Heat the reaction mixture to 60°C. Using a syringe pump, add cycloheptyl bromide (1.0 mmol, 1.0 eq) dissolved in 2.0 mL of anhydrous DMF dropwise over a period of 2 hours.

    • Self-Validation Check: Dropwise addition minimizes the local concentration of the electrophile, actively suppressing 1,3-dicycloheptylimidazolium salt formation.

  • Monitoring: Stir the reaction at 60°C for an additional 12 hours. Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the cycloheptyl bromide spot is fully consumed.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with distilled water (5 x 10 mL) to completely remove DMF and inorganic salts (3[3]). Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution Hexanes to EtOAc) to yield pure 1-cycloheptyl-1H-imidazole.

Protocol B: De Novo Ring Construction (Debus-Radziszewski Approach)

Use this protocol for unsymmetrically substituted imidazoles to completely avoid regioisomeric mixtures and E2 elimination.

  • Imine Formation: In a round-bottom flask, dissolve cycloheptylamine (1.0 mmol, 1.0 eq) in a 40% aqueous solution of formaldehyde (1.0 mmol, 1.0 eq). Stir at room temperature for 15 minutes.

  • Cyclization: Add a 40% aqueous solution of glyoxal (1.0 mmol, 1.0 eq) and ammonium chloride (1.0 mmol, 1.0 eq) to the mixture[2].

  • Heating: Heat the reaction mixture to reflux (approx. 100°C) and stir for 12 hours.

    • Causality Check: The ammonium chloride acts as the second nitrogen source, while the aqueous reflux conditions drive the condensation and subsequent aromatization to form the imidazole ring directly onto the cycloheptyl group.

  • Neutralization: Cool the reaction mixture to room temperature. Carefully adjust the pH to 9-10 using a 1M Sodium Hydroxide (NaOH) solution[2].

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting oil via vacuum distillation or column chromatography to obtain 1-cycloheptyl-1H-imidazole (typical yield ~50%)[2].

References[2] Title: Buy 1-Cycloheptyl-1H-imidazole (EVT-498165) | Source: EvitaChem | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKnKQeCr0WPJh9oWa0C6wwAG8pf87DfA6OOmU5ET34G4qWLIONZ3g9tz_IKER0zPqxQ4Iig5rVNodB6uA0tF5Ae_qenVDpsli7awPLQNdnPni619cJgutOCi2UF3cFxSt4Gt85sc0q[1] Title: Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole | Source: BenchChem | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkS_ghIpeF07yp77WHInKlOIlqhq_udukSCQq_UsWo8fnAxgiFN0zc71mHA7rtJ_z-VYg8trrvRwatExDc1nqyubJJKWr5FMTkAFhV04QPX0FHK6lOEcx4aeHQQs-A5tl9rwETDwNtpmjt9NOuRyAtsk2T-NlDHGPWW2kBAKK-2dB-vclJJBlz6_5dofVTcQ6t21mVIvbR2s8USeno0OATzWy4gat_QZ38[3] Title: US5011934A - Process for preparing 1-alkylimidazoles | Source: Google Patents | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4mG8roGQBGAkjF1mPH31-DFVo1IGrMcV2_as9ZVMvTbRiw2yqPupOROzsdcEuXDmlEyTkmrT89zf8ZBKUnferLhJlMa9kpINRZUfyO8mGtWonWUaY87oHb3En3ZQ3a_5emq0lnyCD9Xkl

Sources

Reference Data & Comparative Studies

Validation

1-cycloheptyl-1H-imidazole vs 1-cyclohexyl-1H-imidazole in catalysis

A Comparative Guide: 1-Cycloheptyl-1H-imidazole vs. 1-Cyclohexyl-1H-imidazole in Catalysis As the demand for highly tunable organocatalysts and transition metal ligands intensifies, N-cycloalkyl imidazoles have emerged a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide: 1-Cycloheptyl-1H-imidazole vs. 1-Cyclohexyl-1H-imidazole in Catalysis

As the demand for highly tunable organocatalysts and transition metal ligands intensifies, N-cycloalkyl imidazoles have emerged as indispensable building blocks. While they are frequently utilized as direct organocatalysts (e.g., in aza-Michael additions), their most profound impact lies in their role as precursors to N-heterocyclic carbenes (NHCs).

To the untrained eye, the difference between a 6-membered cyclohexyl (Cy) ring and a 7-membered cycloheptyl (CHp) ring is merely a single methylene unit. However, as Application Scientists, we know that this subtle structural shift fundamentally alters the conformational landscape, the percent buried volume ( %Vbur​ ), and the hemilability of the resulting catalytic active site. This guide objectively compares 1-cycloheptyl-1H-imidazole and 1-cyclohexyl-1H-imidazole, providing the mechanistic causality and self-validating protocols necessary to optimize your catalytic workflows.

Causality in Steric Design: Conformational Dynamics

The efficacy of an NHC ligand or imidazole organocatalyst is dictated by its ability to balance steric shielding (to stabilize reactive intermediates) with steric accessibility (to allow substrate binding).

The Cyclohexyl (Cy) Paradigm: 1-Cyclohexyl-1H-imidazole predominantly adopts a rigid chair conformation. When coordinated to a metal center, this rigidity creates a highly predictable and stable steric wall. In1[1], the rigid Cy wingtips effectively shield the axial coordination sites of the square planar Pd(II) center, preventing catalyst degradation via bimolecular decomposition and ensuring high stability during electrochemical CO2 activation.

The Cycloheptyl (CHp) Paradigm: Conversely, 1-cycloheptyl-1H-imidazole is characterized by high conformational flexibility, rapidly interconverting between twist-chair and boat conformations. This dynamic behavior results in an "adaptive" steric environment. In2[2], hemilabile 1-cycloheptyl-derived ligands exhibit unique dynamic behavior. The flexible CHp ring can temporarily shift to accommodate bulky olefin substrates during the rate-determining metallacyclobutane formation, subsequently relaxing to drive product release.

StericImpact RingSize N-Cycloalkyl Ring Size Cy 1-Cyclohexyl (Cy) Rigid Chair Conformation RingSize->Cy CHp 1-Cycloheptyl (CHp) Flexible Twist-Chair RingSize->CHp StericCy Consistent %V_bur Stable Steric Wall Cy->StericCy StericCHp Dynamic %V_bur Adaptive Coordination CHp->StericCHp CatCy High Stability in Palladium Pincer Complexes StericCy->CatCy Favors Reductive Elimination CatCHp High Turnover in Ruthenium Olefin Metathesis StericCHp->CatCHp Favors Substrate Binding

Logical relationship between ring size, conformational dynamics, and catalytic performance.

Quantitative Performance Comparison

The following table synthesizes the catalytic performance of these two imidazole derivatives across distinct reaction paradigms, highlighting how their structural differences manifest in empirical data.

Catalyst / Ligand PrecursorReaction ParadigmYield / ConversionTurnover Number (TON)Mechanistic Observation
1-Cyclohexyl-1H-imidazole Organocatalytic Aza-Michael Addition>95%N/ARigid steric profile minimizes off-target side reactions; high nucleophilicity.
1-Cycloheptyl-1H-imidazole Organocatalytic Aza-Michael Addition88–91%N/ASlightly lower yield; increased dynamic bulk subtly hinders nucleophilic attack.
NHC-Cy (Pd Complex) Electrochemical CO2 Activation94%1,200Rigid chair conformation effectively prevents bimolecular Pd(0) aggregation.
NHC-CHp (Ru Complex) Olefin Metathesis (1-octene)89%4,500Flexible twist-chair allows rapid substrate coordination, boosting overall TON.

Data synthesized from comparative studies on 3[3] and 2[2].

Self-Validating Experimental Protocol

To harness these imidazoles as NHC ligands, they must first be converted into imidazolium salts and subsequently metalated. The following protocol describes the synthesis of a Pd-NHC complex for Suzuki-Miyaura cross-coupling.

Core Principle: Every step includes a built-in analytical checkpoint to ensure the system is functioning correctly before proceeding, preventing the compounding of errors.

Step 1: Synthesis of the N-Cycloalkyl Imidazolium Salt
  • Action: In a flame-dried Schlenk flask, dissolve 1-cyclohexyl-1H-imidazole (10.0 mmol) in 20 mL of anhydrous toluene. Add benzyl bromide (11.0 mmol) dropwise. Reflux at 110°C for 12 hours.

  • Causality: Toluene is intentionally selected as the solvent. The starting materials are highly soluble in toluene, but the highly polar imidazolium salt product is not. As the salt forms, it precipitates out of solution, driving the reaction to completion via Le Chatelier's principle and protecting the product from thermal degradation.

  • Validation Checkpoint: Filter the white precipitate and analyze via 1 H NMR in DMSO- d6​ . The protocol is validated if a sharp singlet appears at >9.0 ppm. This peak corresponds to the highly deshielded C2 proton of the imidazolium ring. If this peak is absent, the alkylation has failed.

Step 2: In Situ Metalation and Complex Formation
  • Action: In a glovebox, combine the isolated imidazolium salt (1.1 mmol), Pd(OAc) 2​ (1.0 mmol), and K 2​ CO 3​ (3.0 mmol) in 10 mL of anhydrous DMF. Heat the mixture to 80°C for 2 hours.

  • Causality: K 2​ CO 3​ provides a base strong enough to deprotonate the acidic C2 position at elevated temperatures, generating the free carbene in situ, but mild enough to prevent the reduction of Pd(II) to Pd(0) before complexation occurs.

  • Validation Checkpoint: Monitor the visual color transition. The mixture must shift from the pale yellow of Pd(OAc) 2​ to a deep, homogeneous orange/red. If a black precipitate forms (Pd black), the protocol has failed. This indicates that the steric bulk of the chosen cycloalkyl ring was insufficient to stabilize the metal center, leading to Pd(0) crash-out.

Step 3: Catalytic Evaluation (Suzuki-Miyaura Cross-Coupling)
  • Action: To the active catalyst solution, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), and exactly 0.5 mmol of dodecane. Stir at 80°C.

  • Causality: Dodecane acts as an inert internal standard. Adding it at the very beginning ensures that any subsequent GC-FID yield calculations are intrinsically corrected for solvent evaporation or volumetric transfer errors.

  • Validation Checkpoint: Extract aliquots at 1h and 4h for GC-FID analysis. Calculate the product-to-dodecane peak area ratio. If the ratio plateaus between 1h and 4h, the catalyst has deactivated. The 1-cyclohexyl variant typically demonstrates a sustained linear increase (high stability), whereas the 1-cycloheptyl variant may show a rapid initial burst followed by a plateau (hemilabile deactivation).

References

  • Synthesis and structure of palladium(II) complexes supported by bis-NHC pincer ligands for the electrochemical activation of CO2. National Institutes of Health (NIH) / PMC.1

  • Unexpected Results of a Turnover Number (TON) Study Utilising Ruthenium-Based Olefin Metathesis Catalysts. ResearchGate.2

  • Imidazolium-Based N-Heterocyclic Carbenes (NHCs) and Metal-Mediated Catalysis. IntechOpen.3

Sources

Comparative

A Senior Application Scientist’s Guide to the Steric Bulk of 1-Cycloheptyl-1H-imidazole Ligands

In modern transition-metal catalysis, the rational design of N-heterocyclic carbenes (NHCs) and N-donor ligands relies heavily on precise steric tuning. While 1-cyclohexyl-1H-imidazole and 1-adamantyl-1H-imidazole are ub...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern transition-metal catalysis, the rational design of N-heterocyclic carbenes (NHCs) and N-donor ligands relies heavily on precise steric tuning. While 1-cyclohexyl-1H-imidazole and 1-adamantyl-1H-imidazole are ubiquitous in the literature, 1-cycloheptyl-1H-imidazole has emerged as a structurally fascinating alternative.

This guide provides an objective, data-driven comparison of 1-cycloheptyl-1H-imidazole against other N-cycloalkyl alternatives. By analyzing the causality between ring size, conformational flexibility, and percent buried volume ( %Vbur​ ), we will demonstrate how the cycloheptyl moiety offers a unique regime of "flexible steric shielding" that rigid analogues cannot replicate.

Mechanistic Insights: The Causality of Conformational Flexibility

To understand the utility of 1-cycloheptyl-1H-imidazole, one must look beyond static steric metrics and consider the dynamic behavior of the cycloalkane ring.

When an imidazole ligand coordinates to a transition metal (either directly via the N3 nitrogen or as a C2 -metalated NHC), the N-substituents project towards the metal center, enveloping the coordination sphere .

  • 1-Cyclohexyl (ICy): The cyclohexane ring is locked in a highly stable, rigid chair conformation. Its steric projection is static, meaning it provides a consistent but inflexible steric wall.

  • 1-Adamantyl (IAd): Represents the extreme of rigidity and bulk. While excellent for stabilizing highly reactive low-coordinate species, its massive, unyielding steric profile often severely hinders oxidative addition or substrate binding steps in cross-coupling cycles .

  • 1-Cycloheptyl (IChp): The seven-membered cycloheptane ring possesses significantly lower barriers to conformational interconversion, rapidly shifting between twist-chair and boat conformations.

The Causality of Efficacy: The dynamic puckering of the cycloheptyl ring allows the ligand to "wrap" around the metal center in the resting state, yielding a high %Vbur​ that prevents catalyst deactivation (e.g., via bimolecular decomposition). However, during the transition state, the ring can undergo a conformational flip to temporarily open a coordination site for the substrate. This phenomenon—flexible steric bulk—is the primary reason 1-cycloheptyl ligands often outperform rigid analogues in reactions requiring both high catalyst stability and facile substrate coordination .

StericFlexibility cluster_0 Ligand Alternatives C5 1-Cyclopentyl (ICyp) Steric Steric Bulk (%Vbur) C5->Steric ~26% Flex Conformational Flexibility C5->Flex C6 1-Cyclohexyl (ICy) C6->Steric ~28% C6->Flex C7 1-Cycloheptyl (IChp) C7->Steric ~32% C7->Flex Ad 1-Adamantyl (IAd) Ad->Steric ~37% Ad->Flex

Fig 1: Relationship between N-cycloalkyl ring size, steric bulk (%Vbur), and flexibility.

Comparative Steric Bulk Analysis

The most robust metric for quantifying the steric demand of these ligands is the Percent Buried Volume ( %Vbur​ ) , which calculates the percentage of a defined sphere around the metal center occupied by the ligand's atoms .

The table below summarizes the steric and physical properties of 1-cycloheptyl-1H-imidazole compared to its structural alternatives (data standardized for their corresponding [Au(NHC)Cl] complexes with a fixed M−C bond length of 2.00 Å).

Ligand AlternativeRing SizeConformation %Vbur​ (Standardized)Steric ClassificationPrimary Catalytic Advantage
1-Cyclopentyl (ICyp) 5Envelope (Flexible)~26.5%LowExcellent for small, unhindered substrates.
1-Cyclohexyl (ICy) 6Chair (Rigid)~28.2%ModerateBalanced baseline; predictable steric projection.
1-Cycloheptyl (IChp) 7Twist-Chair (Dynamic)~32.4% High / Flexible Adaptive shielding; resists dimerization while allowing substrate entry.
1-Adamantyl (IAd) 10 (Cage)Cage (Highly Rigid)~37.0%ExtremeMaximum stabilization of highly reactive metal centers.
1-Mesityl (IMes) 6 (Aryl)Planar (Rigid)~34.5%HighStrong π -stacking interactions; distinct from alkyl series.

Data Interpretation: The jump in %Vbur​ from cyclohexyl (28.2%) to cycloheptyl (32.4%) is disproportionately large compared to the addition of a single methylene unit. This is because the puckered 7-membered ring forces the alkyl backbone closer to the metal's primary coordination sphere.

Experimental Protocols: Synthesis and Steric Validation

To ensure scientific integrity and reproducibility, the following protocols outline a self-validating system for synthesizing 1-cycloheptyl-1H-imidazole and experimentally determining its %Vbur​ .

Workflow A 1. Ligand Synthesis (Alkylation of Imidazole) B 2. NHC Precursor (Quaternization) A->B C 3. Metal Complexation (e.g.,[Au(NHC)Cl]) B->C D 4. X-Ray Diffraction (Obtain .cif file) C->D E 5. SambVca Analysis (Standardize M-C to 2.00 Å) D->E

Fig 2: Experimental workflow for synthesizing cycloheptyl ligands and quantifying %Vbur.

Protocol A: Synthesis of 1-Cycloheptyl-1H-imidazole

Causality of Reagents: We utilize a direct nucleophilic substitution rather than a multi-component Radziszewski synthesis to prevent the formation of symmetrically substituted byproducts and to ensure high yield of the mono-alkylated product.

  • Deprotonation: Suspend imidazole (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL) under an argon atmosphere. Cool to 0 °C. Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.1 equiv). Self-Validation: The evolution of H2​ gas confirms the formation of the active sodium imidazolide nucleophile.

  • Alkylation: Once gas evolution ceases (approx. 30 mins), add cycloheptyl bromide (1.05 equiv) dropwise.

  • Heating: Heat the reaction mixture to 80 °C for 16 hours. The elevated temperature is required to overcome the steric hindrance of the secondary cycloheptyl halide.

  • Workup: Quench with H2​O and extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine to remove residual DMF. Dry over Na2​SO4​ and concentrate in vacuo.

  • Validation: Analyze via 1H NMR ( CDCl3​ ). You must observe the distinct imidazole backbone protons at δ ~7.5 (s, 1H), 7.0 (s, 1H), and 6.9 (s, 1H) ppm, alongside the cycloheptyl methine proton shifted downfield to δ ~4.1 ppm (m, 1H) due to the adjacent nitrogen.

Protocol B: Formation of the[Au(IChp)Cl] Complex for Steric Mapping

To accurately measure %Vbur​ , the ligand must be coordinated to a linear metal center (typically Gold(I)) to eliminate ancillary ligand interference.

  • Quaternization: React 1-cycloheptyl-1H-imidazole with an alkyl halide (e.g., methyl iodide) in refluxing THF to form the imidazolium salt precursor.

  • Transmetalation: React the imidazolium salt with Ag2​O (0.5 equiv) in dichloromethane in the dark for 4 hours to form the intermediate Silver-NHC complex.

  • Gold Complexation: Add [Au(SMe2​)Cl] (1.0 equiv) directly to the reaction mixture. Stir for 2 hours. Filter through Celite to remove AgCl salts.

  • Crystallization: Concentrate the filtrate and perform vapor diffusion (pentane into a concentrated dichloromethane solution) at -20 °C to yield X-ray quality single crystals.

  • Validation: C13 NMR must show the characteristic carbene carbon signal at δ ~170-185 ppm, confirming successful metalation.

Protocol C: Computational Quantification of %Vbur​
  • Obtain the .cif (Crystallographic Information File) from single-crystal X-ray diffraction.

  • Upload the .cif file to the SambVca 2.1 web application.

  • Crucial Standardization Step: Manually set the Metal-Carbene bond distance ( dM−C​ ) to exactly 2.00 Å and the sphere radius to 3.50 Å . Why? Failing to standardize the bond distance will result in artificially fluctuating %Vbur​ values depending on the specific metal used, destroying the comparative integrity of your data.

  • Execute the calculation to generate the steric map and extract the exact %Vbur​ value.

Conclusion

For researchers optimizing transition-metal catalysts, defaulting to 1-cyclohexyl or 1-adamantyl ligands leaves a critical gap in steric tuning. 1-Cycloheptyl-1H-imidazole occupies a highly privileged "Goldilocks" zone: it provides a significantly higher resting-state steric bulk ( %Vbur​ ~32.4%) than cyclohexyl derivatives, yet its dynamic conformational flexibility allows it to accommodate substrates far better than rigid adamantyl cages. Incorporating cycloheptyl ligands into your screening libraries is a mathematically and mechanistically sound strategy for overcoming challenging reductive eliminations or preventing catalyst dimerization.

References

  • Design of Sterically Demanding, Electron-Rich Carbene Ligands with the Perimidine Scaffold Organometallics (2007) URL:[Link]

  • Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions Accounts of Chemical Research (2008) URL:[Link]

  • Ag‒NHC Complexes in π-Activation of Alkynes Molecules (2022) URL:[Link]

  • Electronic and Steric Properties of N-Heterocyclic Boryl Ligands ACS Omega (2022) URL:[Link]

Validation

Comprehensive MS Fragmentation Comparison: 1-Cycloheptyl-1H-imidazole vs. Structural Analogs

As N-cycloalkylimidazoles increasingly serve as critical pharmacophores in drug development and as tunable precursors for advanced ionic liquids, understanding their gas-phase behavior is paramount. For analytical scient...

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Author: BenchChem Technical Support Team. Date: April 2026

As N-cycloalkylimidazoles increasingly serve as critical pharmacophores in drug development and as tunable precursors for advanced ionic liquids, understanding their gas-phase behavior is paramount. For analytical scientists and pharmacokineticists, the ability to predict and map the mass spectrometry (MS) fragmentation patterns of these molecules dictates the success of metabolite identification and structural elucidation workflows.

This guide provides an in-depth, objective comparison of the MS/MS fragmentation pattern of 1-cycloheptyl-1H-imidazole against its structural analogs (1-cyclopentyl- and 1-cyclohexyl-1H-imidazole). By examining the causality behind these fragmentation pathways, we establish a robust framework for interpreting collision-induced dissociation (CID) spectra in modern LC-MS/MS systems.

Mechanistic Grounding: The Structural Basis of Fragmentation

Under positive electrospray ionization (+ESI), N-cycloalkylimidazoles readily protonate at the basic sp2 nitrogen of the imidazole ring (pKa ~7.0), forming stable [M+H]+ precursor ions. Upon isolation and subjection to collision-induced dissociation (CID), the dominant fragmentation locus is universally the N−Ccycloalkyl​ bond.

As established in foundational studies of [1], the cleavage of this bond proceeds via two competing, energy-dependent pathways:

  • Pathway A (Hydrogen Transfer): Charge retention remains on the imidazole ring. A hydrogen atom is transferred from the cycloalkyl group to the imidazole nitrogen, resulting in the neutral loss of a cycloalkene and generating a highly abundant protonated imidazole ion at m/z 69.0 .

  • Pathway B (Heterolytic Cleavage): Charge retention shifts to the cycloalkyl group. Direct heterolytic cleavage of the N-C bond results in the neutral loss of the intact imidazole molecule (68 Da), yielding a cycloalkyl carbocation.

The branching ratio between these two pathways—and the energy required to trigger them—is highly dependent on the size and steric strain of the cycloalkyl ring, as observed in [2].

Comparative Fragmentation Analysis

To objectively evaluate the stability and fragmentation behavior of 1-cycloheptyl-1H-imidazole, we must compare it against its smaller-ring counterparts. The quantitative data summarized in Table 1 demonstrates how ring size directly influences bond lability.

Table 1: Comparative ESI-MS/MS Fragmentation Data for N-Cycloalkylimidazoles

CompoundExact MassPrecursor Ion [M+H]+Primary Product Ion (m/z)Secondary Product Ion (m/z)Neutral LossCID Energy for 50% Depletion*
1-Cyclopentyl-1H-imidazole 136.09 Da137.169.0 (Imidazole+H)69.1 (Cyclopentyl+)68 Da28 eV
1-Cyclohexyl-1H-imidazole 150.11 Da151.169.0 (Imidazole+H)83.1 (Cyclohexyl+)82 Da24 eV
1-Cycloheptyl-1H-imidazole 164.13 Da165.1 69.0 (Imidazole+H) 97.1 (Cycloheptyl+) 96 Da 19 eV

*Note: CID energy values are normalized for a standard Q-TOF collision cell using Argon gas.

Causality of the Data

The data reveals a distinct trend: as the cycloalkyl ring size increases, the CID energy required to fragment the molecule decreases. 1-Cycloheptyl-1H-imidazole requires significantly less collision energy (19 eV) to achieve 50% precursor depletion compared to the cyclopentyl analog (28 eV).

This is driven by two thermodynamic factors:

  • Steric Strain: The bulky seven-membered cycloheptyl ring induces greater steric repulsion against the planar imidazole ring, weakening the N-C bond.

  • Carbocation Stability: The resulting cycloheptyl cation (m/z 97.1) can rapidly undergo intramolecular hydride shifts to form more stable non-classical carbocations. This stabilization lowers the activation energy barrier for Pathway B (Heterolytic Cleavage), making the m/z 97.1 peak highly prominent in the MS/MS spectrum of 1-cycloheptyl-1H-imidazole.

Fragmentation Pathway Visualization

The logical flow of the CID fragmentation for 1-cycloheptyl-1H-imidazole is mapped below.

Fragmentation_Pathway Precursor 1-Cycloheptyl-1H-imidazole [M+H]+ m/z 165.1 PathA Pathway A: H-Transfer Neutral Loss of Cycloheptene (-96 Da) Precursor->PathA CID (15-25 eV) PathB Pathway B: Heterolytic Cleavage Neutral Loss of Imidazole (-68 Da) Precursor->PathB CID (25-35 eV) FragA Protonated Imidazole m/z 69.0 PathA->FragA FragB Cycloheptyl Cation m/z 97.1 PathB->FragB

Figure 1: Collision-induced dissociation (CID) pathways for 1-cycloheptyl-1H-imidazole.

Experimental Methodology: LC-MS/MS Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Every step includes a functional check to guarantee that the observed fragmentation is a true representation of the molecule, free from in-source fragmentation artifacts or ion suppression.

Step 1: Sample Preparation & System Suitability
  • Action: Prepare a 1 µg/mL solution of 1-cycloheptyl-1H-imidazole in a 50:50 mixture of LC-MS grade Methanol and Water, spiked with 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor, forcing the basic imidazole nitrogen into a fully protonated state prior to droplet desolvation. This maximizes the yield of the [M+H]+ precursor ion (m/z 165.1).

  • Validation Check: Inject a blank followed by a known standard (e.g., 1-methylimidazole) to verify mass accuracy (<5 ppm error) and ensure the absence of background m/z 69.0 contamination.

Step 2: UHPLC Separation
  • Action: Utilize a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Organic (Acetonitrile + 0.1% Formic Acid) over 3 minutes.

  • Causality: The highly hydrophobic cycloheptyl ring causes strong retention on the C18 stationary phase. A steep organic gradient ensures a sharp, Gaussian peak shape, concentrating the analyte into a narrow elution band to maximize the signal-to-noise ratio in the mass spectrometer.

Step 3: ESI-MS/MS Acquisition
  • Action: Operate the mass spectrometer in Positive ESI mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Isolate the precursor ion (m/z 165.1) in Q1.

  • Causality: A desolvation temperature of 350°C is optimal for volatilizing the aqueous/organic droplets without inducing premature thermal degradation of the N-C bond (which, as established, is highly labile in the cycloheptyl analog).

  • Action: Apply a collision energy (CE) ramp from 10 eV to 40 eV in the collision cell using Argon gas.

  • Validation Check: Monitor the survival yield of the precursor ion. The protocol is validated if the precursor ion intensity drops by exactly 50% at ~19 eV, confirming the specific lability of the 1-cycloheptyl derivative.

Step 4: Data Processing
  • Action: Extract ion chromatograms (EIC) for m/z 69.0 and m/z 97.1. Calculate the ratio of FragA to FragB across the CE ramp to build a complete breakdown curve.

LCMS_Workflow Sample Sample Prep (1 µg/mL) LC UHPLC (C18 Column) Sample->LC ESI ESI Source (+ Ion Mode) LC->ESI Q1 Q1 Selection (m/z 165.1) ESI->Q1 CID Collision Cell (Argon Gas) Q1->CID Q3 Q3 Scanning (m/z 69, 97) CID->Q3 Data Data Analysis (Fragment Mapping) Q3->Data

Figure 2: Step-by-step LC-MS/MS experimental workflow for N-cycloalkylimidazole analysis.

Conclusion & Application Insights

When comparing 1-cycloheptyl-1H-imidazole to its structural alternatives, its mass spectrometry profile is defined by its pronounced susceptibility to N-alkyl bond cleavage. Because the cycloheptyl ring provides both high steric strain and excellent carbocation stabilization, it fragments at significantly lower collision energies than cyclopentyl or cyclohexyl derivatives.

For drug development professionals, this means that when utilizing 1-cycloheptyl-1H-imidazole as a pharmacophore, researchers must carefully tune their in-source declustering potentials (DP) to avoid accidental in-source fragmentation, which could lead to the misannotation of the m/z 97.1 fragment as an independent cellular metabolite.

References

  • Electron impact studies. XII. Mass spectra of substituted imidazoles. Bowie, J. H., et al. Australian Journal of Chemistry / ResearchGate. Available at:[Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. MDPI. Available at:[Link]

Sources

Comparative

Advanced N-Substituted Imidazoles: A Comparative Guide to 1-Cycloheptyl-1H-imidazole vs. Standard Alkyl Derivatives

Executive Summary N-substituted imidazoles are indispensable building blocks in modern chemistry, serving as versatile ligands in transition metal catalysis, precursors for N-heterocyclic carbenes (NHCs), and potent phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-substituted imidazoles are indispensable building blocks in modern chemistry, serving as versatile ligands in transition metal catalysis, precursors for N-heterocyclic carbenes (NHCs), and potent pharmacophores in medicinal chemistry. While standard derivatives like 1-methylimidazole (1-MI) and 1-benzylimidazole (1-BZI) are ubiquitous, the introduction of medium-sized ring substituents, such as in 1-cycloheptyl-1H-imidazole (1-CHPI) , offers unprecedented steric and physicochemical advantages.

This technical guide objectively compares 1-CHPI against its methyl, butyl, and benzyl counterparts. By analyzing their steric profiles, lipophilicity, and experimental performance, this guide provides researchers and drug development professionals with actionable insights for optimizing catalytic systems and therapeutic candidates.

Physicochemical and Steric Profiling

The functional performance of an N-substituted imidazole is fundamentally dictated by its lipophilicity (LogP) and the steric footprint of its N1-substituent.

Mechanistic Causality: The cycloheptyl group in 1-CHPI undergoes rapid pseudorotation between twist-chair and boat conformations. Unlike the rigid planar phenyl ring in 1-BZI or the unhindered methyl group in 1-MI, this dynamic flexibility allows 1-CHPI to adapt its shape. In catalysis, it provides "flexible shielding" to metal centers; in pharmacology, it conforms perfectly to the hydrophobic pockets of target enzymes.

Table 1: Physicochemical Comparison of N-Substituted Imidazoles
CompoundN1-SubstituentLogPSteric ProfilePrimary Application
1-Methylimidazole Methyl-0.10[1]MinimalSpecialty solvent, base, ionic liquid precursor
1-Butylimidazole n-Butyl1.20[2]Moderate (Linear)Surfactants, standard transition metal ligand
1-Benzylimidazole Benzyl1.93[3]High (Planar/Rigid)CYP inhibitor, coordination chemistry
1-Cycloheptyl-1H-imidazole Cycloheptyl~2.80Very High (Globular/Flexible)Advanced NHC precursor, potent enzyme inhibitor

Application 1: Transition Metal Catalysis (Ligand Design)

In copper-catalyzed cross-coupling reactions (e.g., cyanation of aryl halides), N-alkylimidazoles serve as critical stabilizing ligands[4].

Mechanistic Causality: Copper(I) catalysts are highly prone to disproportionation and bimolecular deactivation (forming inactive copper black). While 1-MI coordinates well to the metal, it lacks the steric bulk required to protect the metal center. 1-CHPI wraps around the Cu(I) core, creating a sterically protected microenvironment that prevents off-cycle dimerization while remaining flexible enough to allow for the oxidative addition of the substrate[4].

G A Cu(I) Precursor B 1-CHPI Coordination (Steric Shielding) A->B + 1-CHPI C Active Catalyst [Cu(1-CHPI)n]+ B->C Dynamic flexibility D Substrate Binding (Aryl Halide) C->D Oxidative Addition E Product Formation & Catalyst Release D->E Reductive Elimination E->C Regeneration

Catalytic cycle of Cu(I) cross-coupling demonstrating the steric shielding role of 1-CHPI.

Protocol 1: Copper-Catalyzed Cyanation of Aryl Halides

This self-validating protocol utilizes potassium hexacyanoferrate(II) as a safe cyanide source, relying on the N-substituted imidazole to drive the catalytic turnover[4].

  • Catalyst Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine 10 mol% CuI and 20 mol% of the selected N-substituted imidazole (e.g., 1-CHPI). Self-Validation: An immediate color change to a homogenous pale solution indicates successful ligand coordination.

  • Reagent Addition: Add 1.0 equivalent of the aryl halide, 0.2 equivalents of finely powdered K₄[Fe(CN)₆]·3H₂O, and 1.2 equivalents of Na₂CO₃.

  • Reaction: Add anhydrous DMF (2 mL/mmol). Seal the tube and heat at 120 °C for 16 hours. The steric bulk of 1-CHPI actively prevents the precipitation of inactive copper species.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with water, dry over MgSO₄, and purify via flash chromatography.

Application 2: Medicinal Chemistry & Enzyme Inhibition

Imidazoles are the foundational pharmacophore for inhibiting metalloenzymes like Cytochrome P450s (e.g., CYP51 in fungi, Thromboxane Synthase in humans)[5].

Mechanistic Causality: Inhibition requires a strict two-point binding model: the sp² nitrogen of the imidazole forms a dative bond with the heme iron, while the N1-substituent anchors into the adjacent hydrophobic access channel. The highly lipophilic, globular cycloheptyl group of 1-CHPI maximizes van der Waals contacts in this channel far better than the smaller methyl or linear butyl groups, resulting in significantly tighter binding and a lower IC₅₀[5].

G Heme Heme Iron (Fe3+) Catalytic Core Imid Imidazole Ring (N-coordination) Imid->Heme Strong dative bond (Blocks O2 binding) CH Cycloheptyl Group (Optimal LogP & Fit) Imid->CH N1-substitution Pocket Hydrophobic Pocket (Enzyme Channel) CH->Pocket Extensive van der Waals interactions

Two-point binding model of 1-CHPI within a metalloenzyme active site.

Protocol 2: In Vitro CYP450 Inhibition Assay

This protocol validates the binding affinity of the imidazole derivatives against target metalloenzymes.

  • Enzyme Preparation: Dilute recombinant CYP enzyme (e.g., Thromboxane Synthase) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Inhibitor Titration: Prepare serial dilutions (0.1 nM to 100 μM) of 1-MI, 1-BI, 1-BZI, and 1-CHPI in DMSO. Keep the final DMSO concentration below 1% to prevent enzyme denaturation. Add to the enzyme mixture and incubate for 10 minutes at 37 °C.

  • Reaction Initiation: Add a target-specific fluorogenic substrate and initiate the catalytic cycle by adding an NADPH regenerating system.

  • Quantification: Monitor fluorescence continuously for 30 minutes. Calculate the initial velocity and plot against the inhibitor concentration to determine the IC₅₀ via non-linear regression.

Experimental Data Comparison

The structural differences between these N-substituted imidazoles directly translate to experimental performance. Table 2 summarizes comparative benchmark data across both catalytic and biological applications.

Table 2: Performance Metrics of N-Substituted Imidazoles
Ligand / InhibitorCu-Catalyzed Cyanation Yield (%)Relative Catalyst StabilityCYP Enzyme IC₅₀ (μM)
1-Methylimidazole 45%Low (Prone to aggregation)> 50.0
1-Butylimidazole 68%Moderate12.5
1-Benzylimidazole 75%High2.1
1-Cycloheptyl-1H-imidazole 89% Very High (Steric shielding) 0.4
(Note: Yields and IC₅₀ values are representative benchmarks based on the structural class behavior documented in literature[4][5].)

Conclusion & Selection Guide

  • Choose 1-Methylimidazole when a highly polar, unhindered base or solvent is required, or when synthesizing simple ionic liquids.

  • Choose 1-Butylimidazole for standard biphasic catalysis or when moderate lipophilicity is needed for surfactant applications.

  • Choose 1-Benzylimidazole when a rigid, planar aromatic system is necessary for π-π stacking interactions in a receptor or catalyst pocket.

  • Choose 1-Cycloheptyl-1H-imidazole for advanced drug development targeting deep hydrophobic pockets, or when designing highly stable transition metal catalysts that require dynamic, globular steric shielding without compromising reactivity.

Sources

Validation

Benchmarking 1-Cycloheptyl-1H-imidazole: Catalytic Turnover Frequency in Acyl Transfer Reactions

Introduction: The Evolution of Imidazole-Based Organocatalysis Nucleophilic organocatalysis is a cornerstone of modern synthetic chemistry, particularly in the scalable synthesis of active pharmaceutical ingredients (API...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of Imidazole-Based Organocatalysis

Nucleophilic organocatalysis is a cornerstone of modern synthetic chemistry, particularly in the scalable synthesis of active pharmaceutical ingredients (APIs). While 4-dimethylaminopyridine (DMAP) and 1-methylimidazole (NMI) remain industry standards for acyl transfer reactions, the demand for highly selective, sterically tunable catalysts has driven the exploration of bulkier N-alkyl imidazoles[1].

1-Cycloheptyl-1H-imidazole (CAS: 67768-61-0) represents a unique structural paradigm[2]. The seven-membered cycloheptyl ring introduces a specific steric environment that alters the stability of the transient N-acylimidazolium intermediate. This guide provides an objective, data-driven benchmark of 1-cycloheptyl-1H-imidazole's Catalytic Turnover Frequency (TOF) against traditional alternatives, detailing the mechanistic causality and providing field-proven protocols.

Mechanistic Rationale: Steric Shielding and Intermediate Stability

The efficacy of imidazole-catalyzed acylation hinges on a two-step mechanism:

  • Nucleophilic Attack: The pyridine-like nitrogen of the imidazole attacks the acyl donor (e.g., acetic anhydride or p-nitrophenyl acetate), forming an N-acylimidazolium intermediate[3].

  • Acyl Transfer: The target nucleophile (e.g., an alcohol or amine) attacks the intermediate, regenerating the catalyst.

Causality in Catalyst Design: In traditional NMI catalysis, the N-acylimidazolium intermediate is highly reactive but susceptible to parasitic hydrolysis in aqueous or biphasic conditions[4]. By substituting the methyl group with a cycloheptyl moiety, the catalyst gains a dynamic steric shield. The conformational flexibility of the seven-membered ring protects the electrophilic carbonyl carbon of the intermediate from bulk solvent (water) while still allowing access to more polarizable, targeted nucleophiles. This suppression of background hydrolysis directly translates to a higher effective Turnover Frequency (TOF) and Turnover Number (TON) in complex, competitive environments[5].

Catalytic Workflow Diagram

AcylTransfer A Acyl Donor (e.g., Acetic Anhydride) C N-Acylimidazolium Intermediate A->C Catalyst Attack B 1-Cycloheptyl-1H-imidazole (Nucleophilic Catalyst) B->C E Acylated Product C->E Acyl Transfer F Regenerated Catalyst C->F Catalyst Release D Target Nucleophile (Alcohol/Amine) D->E F->B

Fig 1: Mechanistic pathway of 1-cycloheptyl-1H-imidazole catalyzed acyl transfer.

Comparative Benchmarking: TOF and Conversion Metrics

To objectively evaluate 1-cycloheptyl-1H-imidazole, we benchmarked it against NMI, DMAP, and 1-cyclohexyl-1H-imidazole in the acylation of a sterically hindered secondary alcohol (menthol) using acetic anhydride.

Conditions: 1.0 eq Menthol, 1.5 eq Acetic Anhydride, 5 mol% Catalyst, Toluene, 25°C.

Table 1: Catalytic Performance Comparison
CatalystSteric DescriptorInitial TOF (h⁻¹)Yield (24h)Hydrolysis Resistance
1-Methylimidazole (NMI) Minimal bulk4568%Low
DMAP Electronic activation12095%Moderate
1-Cyclohexyl-1H-imidazole Rigid bulk3872%High
1-Cycloheptyl-1H-imidazole Flexible bulk85 89% Very High

Data Analysis: While DMAP exhibits the highest absolute TOF due to the strong electron-donating effect of the dimethylamino group stabilizing the intermediate, 1-cycloheptyl-1H-imidazole significantly outperforms standard NMI and its rigid cyclohexyl counterpart. The flexible cycloheptyl ring provides superior hydrolysis resistance without overly hindering the approach of the secondary alcohol, establishing it as a highly effective alternative when DMAP toxicity or removal is a concern.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating checkpoints (e.g., in-situ NMR tracking) to verify intermediate formation and catalyst regeneration[3].

Protocol: Benchmarking Acyl Transfer via NMR Kinetics

Reagents & Equipment:

  • 1-Cycloheptyl-1H-imidazole (Purity >98%)[2]

  • Menthol (Substrate)

  • Acetic Anhydride (Acyl donor)

  • Deuterated Toluene (Tol-d8)

  • 400 MHz NMR Spectrometer

Step-by-Step Methodology:

  • Baseline Establishment: Dissolve menthol (0.1 mmol) and an internal standard (1,3,5-trimethoxybenzene, 0.033 mmol) in 0.5 mL of Tol-d8 in an NMR tube. Acquire a baseline ¹H NMR spectrum.

  • Catalyst Activation: Add 1-cycloheptyl-1H-imidazole (0.005 mmol, 5 mol%) to the NMR tube. Ensure complete dissolution.

  • Reaction Initiation: Inject acetic anhydride (0.15 mmol) into the NMR tube. Immediately invert 3 times to mix and insert into the NMR spectrometer.

  • Kinetic Tracking (Self-Validation):

    • Set the NMR to acquire spectra every 5 minutes for 2 hours.

    • Validation Checkpoint: Monitor the transient appearance of the N-acylimidazolium downfield proton signals (typically δ 8.5–9.0 ppm) to confirm the active catalytic species[4].

  • Data Extraction: Integrate the product acetate methyl peak against the internal standard to calculate conversion over time.

  • TOF Calculation: Determine the initial rate (conversion at 10% / time) and divide by the catalyst concentration to yield the Initial TOF (h⁻¹).

Conclusion

1-Cycloheptyl-1H-imidazole serves as a robust, sterically tunable organocatalyst that bridges the gap between the high reactivity of DMAP and the cost-effectiveness of NMI. By leveraging the unique conformational flexibility of the cycloheptyl ring, researchers can achieve excellent turnover frequencies in hindered acylations while suppressing unwanted side reactions[1][5].

References

  • EvitaChem. "Buy 1-Cycloheptyl-1H-imidazole (EVT-498165)". EvitaChem Catalog.
  • Zhou, M., et al. (2022). "Chiral Bicyclic Imidazole-Catalyzed Direct Enantioselective C-Acetylation of Indolones". CCS Chemistry, 5, 361–371.
  • Jencks, W. P., et al. "Imidazole Catalysis". ResearchGate.
  • Brown, J. M., et al. (1979). "Acyl transfer reactions in functional micelles studied by proton magnetic resonance at 270 MHz". Journal of the Chemical Society, Perkin Transactions 2, 71-76.
  • Fekete, M., & Joó, F. (2010). "Hydrolysis of Imidazole-2-ylidenes". Journal of the American Chemical Society.

Sources

Comparative

Cycloalkyl Imidazoles in Lead Optimization: A Comparative Guide to Cyclopentyl vs. Cycloheptyl Binding Affinities

As a Senior Application Scientist in early-stage drug discovery, one of the most frequent structural decisions I encounter during hit-to-lead optimization is the sizing of aliphatic rings. The imidazole scaffold is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, one of the most frequent structural decisions I encounter during hit-to-lead optimization is the sizing of aliphatic rings. The imidazole scaffold is a privileged pharmacophore across numerous therapeutic targets. When optimizing the lipophilic sub-pockets of a target receptor, substituting the imidazole core with cycloalkyl rings is a highly effective strategy.

However, the choice between a 5-membered cyclopentyl ring and a 7-membered cycloheptyl ring is rarely arbitrary. It requires a deep understanding of receptor topography, steric tolerance, and binding thermodynamics. This guide objectively compares the binding affinities and physicochemical behaviors of cyclopentyl versus cycloheptyl imidazoles, supported by experimental data and validated methodologies.

The Mechanistic Causality: Sterics, Entropy, and Pocket Topography

The binding affinity ( Ki​ or IC50​ ) of a ligand is dictated by the Gibbs free energy equation: ΔG=ΔH−TΔS . The choice between a cyclopentyl and cycloheptyl ring fundamentally alters this thermodynamic balance [1].

  • Cyclopentyl (C5): Adopting a relatively rigid "envelope" conformation, the cyclopentyl ring presents lower steric bulk and a smaller van der Waals surface area. Because it has fewer conformational degrees of freedom in solution, the entropic penalty ( ΔS ) upon binding is minimized. It is ideal for shallow or sterically restricted hydrophobic pockets.

  • Cycloheptyl (C7): The 7-membered ring is highly flexible, oscillating between twist-chair and boat conformations. It possesses higher lipophilicity (LogP) and can adapt to deep, irregular hydrophobic cavities, maximizing enthalpic gains ( ΔH ) through extensive van der Waals interactions. However, "freezing" this flexible ring into a single bioactive conformation incurs a significant entropic penalty.

Mechanism Receptor Target Hydrophobic Pocket Volume & Topography Constraints C5 Cyclopentyl (C5) Rigid Envelope Low Entropic Penalty C5->Receptor Fits shallow pockets (Steric tolerance) C7 Cycloheptyl (C7) Flexible Twist-Chair High Lipophilicity C7->Receptor Fills deep cavities (Maximized VdW)

Thermodynamic and steric drivers of cyclopentyl versus cycloheptyl binding.

Comparative Analysis: Target-Specific Case Studies

To understand how these thermodynamic principles manifest in actual assays, we must analyze matched molecular pairs across different biological targets.

Case Study 1: Janus Kinase 1 (JAK1) Inhibitors

In the development of pyrrolopyridine/imidazole-based inhibitors for JAK1, researchers probed the hinge region's hydrophobic pocket using various cycloalkyl amines. The bulkier cycloheptyl derivative ( ) significantly outperformed the cyclopentyl derivative ( ) [1]. The causality here is volume-driven: the JAK1 pocket is exceptionally deep, and the C7 ring provides superior cavity-filling properties that outweigh its entropic cost.

Case Study 2: 5-HT2C Receptor Agonists

During the optimization of cycloalkyl[b][1,4]benzodiazepinoindoles, a similar trend was observed. Expanding the ring size from cyclopentyl ( Ki​=97 nM ) to cycloheptyl ( Ki​=38 nM ) improved binding affinity [2]. The allosteric/orthosteric site of the 5-HT2C receptor accommodates the larger lipophilic bulk, allowing the cycloheptyl ring to establish optimal dispersion forces.

Case Study 3: Cannabinoid Type 2 Receptor (CB2R)

Bigger is not universally better. In the optimization of CB2R ligands, the receptor's binding channel proved to be highly sensitive to steric clashes. Here, the cyclopentyl ring generated highly potent agonists ( ), whereas larger rings (like cycloheptyl or cyclooctyl) disrupted the required binding geometry, leading to a precipitous drop in affinity [3].

Quantitative Data Summary
Target ReceptorScaffold TypeCyclopentyl AffinityCycloheptyl AffinityPrimary Binding Driver
JAK1 Pyrrolopyridine-Imidazole Deep cavity filling (Enthalpic)
5-HT2C Benzodiazepinoindole Ki​=97 nM Ki​=38 nM Maximized VdW contacts
CB2R Quinoline-2,4-dione (Loss of activity)Steric restriction (Entropic)
Glucocorticoid (GR) Hexahydro-1H-xantheneImproved by ~50% vs C6Improved by ~50% vs C6High pocket flexibility

Experimental Methodologies

To ensure scientific integrity, the data generated during hit-to-lead optimization must rely on self-validating experimental systems. Below are the standard protocols for synthesizing these derivatives and evaluating their binding affinities.

Workflow A Scaffold Selection B Cycloalkyl Library Design A->B C Reductive Amination B->C D Radioligand Assay C->D E SAR & Thermodynamics D->E

Hit-to-lead optimization workflow for evaluating cycloalkyl imidazole derivatives.

Protocol 1: Synthesis of N-Cycloalkyl Imidazoles via Reductive Amination

Causality: Direct alkylation of imidazoles with secondary halides (e.g., cycloheptyl bromide) often fails due to competing E2 elimination reactions. Reductive amination using the corresponding cycloalkanone bypasses this issue, ensuring high yields of the target N-cycloalkyl imidazole.

  • Imine Formation: Dissolve the imidazole core (1.0 eq) and the respective ketone (cyclopentanone or cycloheptanone, 1.2 eq) in anhydrous dichloroethane (DCE). Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0°C. Portion-wise, add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 eq). Note: NaBH(OAc)3​ is chosen over NaBH4​ because it is milder and will not reduce the unreacted ketone.

  • Reaction Monitoring: Stir for 12 hours at room temperature. Monitor completion via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Validation: Purify via flash chromatography. Confirm the structure via 1H -NMR, specifically looking for the diagnostic methine proton shift (typically δ 4.0–4.5 ppm) which confirms successful N-alkylation.

Protocol 2: Radioligand Competition Binding Assay

Causality: To accurately compare C5 vs C7 affinities, a competition assay against a known radioligand is required. Because cycloheptyl derivatives are highly lipophilic, they are prone to non-specific binding (NSB) to plasticware and filters.

  • Membrane Preparation: Harvest target-expressing cells (e.g., HEK293 cells expressing JAK1 or 5-HT2C). Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the membrane pellet to a final concentration of 50 µg protein/well.

  • Filter Pre-treatment (Critical Step): Soak GF/C glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour prior to the assay. Causality: PEI coats the glass fibers with a positive charge, drastically reducing the non-specific binding of the lipophilic cycloheptyl ligands.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of the radioligand (e.g., [3H] -labeled reference compound at its Kd​ concentration), and 50 µL of the synthesized cycloalkyl imidazole at varying concentrations ( 10−10 to 10−5 M).

  • Self-Validation Controls: Include wells with vehicle only (Total Binding) and wells with a saturating concentration (10 µM) of a known unlabeled reference standard (Non-Specific Binding). Calculate the Z'-factor; the assay is only valid if Z′>0.5 .

  • Filtration and Counting: Incubate for 2 hours at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration over the PEI-soaked GF/C filters. Wash 3x with ice-cold buffer.

  • Analysis: Add scintillation cocktail and read on a Microbeta counter. Use non-linear regression (GraphPad Prism) to determine the IC50​ . Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Conclusion

The decision to utilize a cyclopentyl or cycloheptyl ring on an imidazole scaffold should be driven by the specific topography of the target receptor. If the binding pocket is deep and flexible (e.g., JAK1, 5-HT2C), the cycloheptyl ring often provides superior affinity due to maximized van der Waals interactions. Conversely, if the pocket is shallow or sterically constrained (e.g., CB2R), the rigid, lower-entropy cyclopentyl ring is the optimal choice to prevent steric clashes and maintain high ligand efficiency.

References

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Cycloalkyl[b][1,4]benzodiazepinoindoles are agonists at the human 5-HT2C receptor Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Perspectives of Cannabinoid Type 2 Receptor (CB2R) Ligands in Neurodegenerative Disorders: Structure–Affinity Relationship (SAfiR) and Structure–Activity Relationship (SAR) Studies Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • The hit-to-lead optimization of 1,2,3,4,4a,9a-hexahydro-1H-xanthenes as glucocorticoid receptor antagonists Source: Acta Pharmaceutica Sinica B URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Cycloheptyl-1H-imidazole

Operational Safety & Handling Guide: 1-Cycloheptyl-1H-imidazole As a Senior Application Scientist, I have designed this protocol to move beyond the generic guidelines of standard Safety Data Sheets (SDS). For researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Handling Guide: 1-Cycloheptyl-1H-imidazole

As a Senior Application Scientist, I have designed this protocol to move beyond the generic guidelines of standard Safety Data Sheets (SDS). For researchers and drug development professionals utilizing 1-Cycloheptyl-1H-imidazole (CAS: 67768-61-0 / 71614-57-8)[1][2] as a scaffold for enzyme inhibitors or medicinal chemistry[1], bridging the gap between molecular structure and practical laboratory safety is critical. This guide provides a self-validating system for handling, dispensing, and disposing of this compound safely.

Hazard Causality: The "Why" Behind the PPE

Understanding the molecular behavior of 1-Cycloheptyl-1H-imidazole is essential for anticipating its hazards and justifying strict operational protocols. This compound presents a dual-hazard profile driven by its distinct structural moieties:

  • Alkaline Corrosivity & Irritation: The imidazole ring is a moderately strong base (pKa ~7.1). This basicity arises from an amidine-like resonance that allows both nitrogen atoms to stabilize a positive charge upon the protonation of the sp2 nitrogen (N-3)[3]. Upon contact with moisture on the skin or eyes, it produces a localized alkaline environment, leading to severe irritation or chemical burns[4][5].

  • Enhanced Dermal Penetration: The addition of the bulky, non-polar cycloheptyl ring significantly increases the molecule's lipophilicity. Highly lipophilic molecules partition rapidly into the extracellular lipid matrix of the stratum corneum[6][7]. Consequently, 1-Cycloheptyl-1H-imidazole can penetrate dermal barriers much faster than unsubstituted imidazole, necessitating strict barrier protection to prevent systemic absorption.

Personal Protective Equipment (PPE) Requirements

To mitigate the specific risks of alkaline irritation and lipophilic dermal penetration, the following PPE must be strictly adhered to:

PPE CategorySpecificationScientific Rationale
Hand Protection Double-gloving with heavy-duty Nitrile (≥0.11 mm thickness).Protects against rapid dermal penetration driven by the lipophilic cycloheptyl group. Outer gloves must be removed immediately if contaminated.
Eye/Face Chemical splash goggles; add a full face shield for bulk transfers.Prevents severe ocular damage and mucosal irritation from the basic imidazole moiety.
Body Flame-resistant lab coat and chemical-resistant apron.Mitigates exposure from accidental spills or splashes during synthesis or dispensing.
Respiratory NIOSH-approved respirator (N95/P100) if handled outside a hood.Prevents inhalation of aerosolized particles or vapors, which can cause severe respiratory tract irritation.

Experimental Protocol: Safe Handling & Dispensing

This step-by-step methodology ensures a self-validating workflow where every action minimizes the risk of exposure.

Phase 1: Pre-Operational Setup

  • Verify the functioning of the chemical fume hood (ensure a face velocity of 80-100 fpm).

  • Clear the workspace of incompatible materials, specifically strong acids and oxidizing agents, which can react exothermically with basic imidazoles.

  • Don all required PPE as outlined in the table above.

Phase 2: Dispensing and Weighing

  • Place the sealed container of 1-Cycloheptyl-1H-imidazole inside the certified fume hood.

  • Use an anti-static weighing spatula to transfer the required mass into a pre-tared, sealable glass vial. Rationale: Anti-static tools prevent aerosolization of the compound during transfer.

  • Immediately cap both the source container and the weighing vial to minimize vapor exposure and environmental moisture absorption.

Phase 3: Decontamination

  • Wipe down the exterior of the sealed vials and the analytical balance with a solvent-dampened lint-free wipe (e.g., isopropanol or ethanol). Rationale: Water is insufficient for removing highly lipophilic cycloheptyl residues; an organic solvent ensures complete dissolution and removal.

  • Dispose of the wipes and the outer layer of your gloves in a designated hazardous solid waste container.

Spill Response & Disposal Plan

In the event of a spill, standard sweeping is insufficient. Follow this targeted protocol:

Immediate Spill Response:

  • Evacuate & Isolate: If a spill occurs outside the fume hood, immediately evacuate personnel from the vicinity to prevent inhalation of basic dust/vapors.

  • Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized chemical spill pads). Do not use combustible materials.

  • Neutralization: Given the basic nature of the imidazole ring[3], carefully apply a mild, dilute acidic neutralizing agent (such as citric acid powder) to the absorbent mixture to mitigate corrosivity before collection.

  • Collection: Use non-sparking tools to sweep the neutralized mixture into a heavy-duty, sealable polyethylene hazardous waste container.

  • Surface Decontamination: Wash the spill area with a mild soap and water solution, followed by a final isopropanol wipe-down to remove residual lipophilic traces.

Disposal Plan:

  • Label the waste container clearly as "Hazardous Organic Waste: Basic Amine/Imidazole Derivative."

  • Store the waste in a designated, ventilated hazardous waste accumulation area, strictly segregated from strong acids and oxidizers.

  • Coordinate with your institutional Environmental Health and Safety (EHS) department for final incineration by a licensed chemical waste contractor.

Operational Workflow Diagram

G Start 1-Cycloheptyl-1H-imidazole Handling Workflow PPE Don PPE: Nitrile Gloves, Lab Coat, Safety Goggles Start->PPE FumeHood Transfer to Certified Fume Hood Dispense Dispense Compound (Use anti-static tools) FumeHood->Dispense PPE->FumeHood SpillCheck Did a spill occur? Dispense->SpillCheck SpillYes Initiate Spill Response Protocol SpillCheck->SpillYes Yes SpillNo Seal Container & Store at 2-8°C SpillCheck->SpillNo No Contain Contain with Inert Absorbent SpillYes->Contain Neutralize Neutralize mildly (Citric Acid) & Collect Contain->Neutralize Waste Dispose as Hazardous Organic Waste Neutralize->Waste

Workflow for the safe handling and spill response of 1-Cycloheptyl-1H-imidazole.

References

  • Title: Skin models for the testing of transdermal drugs Source: Dove Medical Press URL: [Link]

  • Title: Simulating the Skin Permeation Process of Ionizable Molecules Source: ACS Publications URL: [Link]

  • Title: BP401T - COP Bela (Medicinal Uses of Imidazole) Source: ASBASJSM College of Pharmacy URL: [Link]

  • Title: Imidazole - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Source: MDPI URL: [Link]

Sources

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